T761-0184
Beschreibung
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Eigenschaften
Molekularformel |
C16H20FN3O |
|---|---|
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
3-cyclopropyl-8-[(4-fluorophenyl)methyl]-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C16H20FN3O/c17-14-5-1-12(2-6-14)11-20-9-7-16(8-10-20)18-15(19-21-16)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,19) |
InChI-Schlüssel |
MCKXNXKLCAOBLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3(CCN(CC3)CC4=CC=C(C=C4)F)ON2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of T761-0184 on the α7 Nicotinic Acetylcholine Receptor (nAChR)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available information. The primary research article identifying T761-0184 was not fully accessible; therefore, specific quantitative values for this compound are presented as a range based on its chemical series, and the experimental protocols are detailed based on established, representative methodologies for the characterization of α7 nAChR antagonists.
Executive Summary
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel deeply implicated in cognitive processes and inflammatory pathways, making it a significant target for therapeutic intervention. This compound, a novel piperidine-spirooxadiazole derivative, has been identified as a potent antagonist of the α7 nAChR.[1][2] This technical guide provides a detailed overview of its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization. The information is intended to support further research and development efforts targeting the α7 nAChR.
Introduction to α7 nAChR
The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits. It is widely expressed in the central nervous system, particularly in brain regions associated with learning and memory, as well as in the peripheral nervous system and on immune cells. A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca²⁺) in addition to sodium (Na⁺) and potassium (K⁺) ions. This Ca²⁺ influx allows the receptor to modulate a variety of downstream signaling cascades.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the α7 nAChR. This mechanism involves the direct binding of the molecule to the orthosteric site—the same binding site as the endogenous agonist, acetylcholine (ACh). By occupying this site, this compound physically obstructs ACh from binding and activating the receptor. Consequently, the ion channel remains in its closed conformation, preventing the influx of Na⁺ and Ca²⁺ ions that would normally occur upon receptor activation. This blockade of ion flow inhibits the depolarization of the cell membrane and the initiation of downstream calcium-dependent signaling pathways.
References
T761-0184: A Technical Overview of a Potent α7 Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
T761-0184 is a novel synthetic compound identified as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] As a member of the piperidine-spirooxadiazole class of molecules, this compound has emerged from pharmacophore-based virtual screening as a valuable tool for investigating the physiological and pathological roles of the α7 nAChR.[2][3] This receptor is implicated in a variety of cellular processes, including inflammation and neurotransmission, making it a significant target for drug discovery in therapeutic areas such as neurodegenerative diseases and inflammatory disorders. This document provides a comprehensive technical guide to the chemical structure, properties, and biological activity of this compound.
Chemical Structure and Properties
This compound is a piperidine-spirooxadiazole derivative. The precise chemical structure is crucial for its interaction with the α7 nAChR.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀FN₃O | [1] |
| Molecular Weight | 289.35 g/mol | [1] |
| CAS Number | 1340907-78-1 | [1] |
| Class | Piperidine-spirooxadiazole | [2][3] |
| Biological Activity | Potent α7 nicotinic receptor (nAChR) antagonist | [1][2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at the α7 nicotinic acetylcholine receptor. In its normal physiological role, the binding of acetylcholine (ACh) to the α7 nAChR, a ligand-gated ion channel, facilitates the influx of cations, primarily Ca²⁺. This calcium influx triggers various downstream signaling cascades. Two prominent pathways activated by α7 nAChR stimulation are the JAK2/STAT3 pathway and the NF-κB pathway, both of which are critically involved in the inflammatory response.
As an antagonist, this compound binds to the α7 nAChR, preventing the binding of acetylcholine and thereby inhibiting the subsequent ion influx and activation of these downstream signaling pathways. This blockade of α7 nAChR signaling can lead to a reduction in the production of pro-inflammatory cytokines.
Below is a diagram illustrating the antagonistic effect of this compound on the α7 nAChR signaling pathway.
Caption: Antagonistic action of this compound on the α7 nAChR signaling pathway.
Experimental Protocols
The biological activity of this compound and its derivatives has been primarily characterized using the two-electrode voltage clamp (TEVC) assay in Xenopus oocytes. This technique allows for the functional evaluation of ion channels, such as the α7 nAChR, expressed in a heterologous system.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on the α7 nicotinic acetylcholine receptor.
Methodology:
-
Oocyte Preparation:
-
Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to surgically remove a portion of the ovary.
-
The ovarian lobes are dissected, and individual oocytes are manually separated.
-
The follicular membrane is removed by enzymatic digestion (e.g., with collagenase) to prepare Stage V-VI oocytes.
-
The defolliculated oocytes are then injected with cRNA encoding the human α7 nAChR subunit.
-
Injected oocytes are incubated for 2-4 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte expressing α7 nAChRs is placed in a recording chamber and continuously perfused with a standard saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (typically -70 mV).
-
The α7 nAChR agonist, acetylcholine (ACh), is applied to the oocyte to elicit an inward current, which is recorded.
-
-
Antagonist Application and Data Analysis:
-
To determine the inhibitory effect of this compound, the oocyte is pre-incubated with varying concentrations of the compound before the application of ACh.
-
The reduction in the ACh-evoked current in the presence of this compound is measured.
-
The concentration-response curve for this compound is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the maximal ACh-induced current, is calculated from this curve.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the Two-Electrode Voltage Clamp (TEVC) assay.
Conclusion
This compound is a significant research compound that serves as a potent and selective antagonist for the α7 nicotinic acetylcholine receptor. Its well-defined chemical properties and biological activity make it an invaluable tool for elucidating the complex roles of the α7 nAChR in health and disease. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its application in preclinical research and drug development programs targeting the cholinergic system.
References
- 1. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: T761-0184, a Novel Antagonist of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of T761-0184, a potent antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The document outlines its binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways.
Core Compound Data: this compound
This compound is a piperidine-spirooxadiazole derivative identified through pharmacophore-based virtual screening as a potent antagonist of the α7 nicotinic acetylcholine receptor.[1][2][3] Its discovery has paved the way for the synthesis and evaluation of a series of related compounds, offering valuable insights for the development of selective α7 nAChR antagonists.[1][2]
Quantitative Binding Affinity
The inhibitory activity of this compound and its derivatives has been quantified using electrophysiological methods. While the specific IC50 value for this compound is not explicitly detailed in the abstracts of the primary literature, a closely related and extensively characterized derivative, compound B10 , exhibits a notable binding affinity for the α7 nAChR. The IC50 values for a series of these piperidine-spirooxadiazole derivatives have been reported to be in the micromolar range.[1][2][4]
| Compound | Receptor Target | Assay Type | Measured Activity (IC50) | Reference |
| B10 (derivative of this compound) | human α7 nAChR | Two-Electrode Voltage Clamp (TEVC) | 5.4 µM | [3][4] |
| Piperidine-spirooxadiazole Derivatives | human α7 nAChR | Two-Electrode Voltage Clamp (TEVC) | 3.3 µM to 13.7 µM | [1][2][4] |
| B10 (derivative of this compound) | rat α4β2 nAChR | Two-Electrode Voltage Clamp (TEVC) | 32 µM | [4] |
Experimental Protocols
The primary method used to determine the antagonist activity of this compound and its derivatives is the Two-Electrode Voltage Clamp (TEVC) assay performed in Xenopus laevis oocytes expressing the human α7 nicotinic acetylcholine receptor.[1][2][4]
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique allows for the measurement of ion flow through the α7 nAChR channel in response to an agonist, and the subsequent inhibition of that flow by an antagonist.
Objective: To determine the concentration-dependent inhibition of acetylcholine-induced currents by this compound and its derivatives at the human α7 nAChR.
Materials and Reagents:
-
Mature female Xenopus laevis frogs
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4)
-
cRNA encoding the human α7 nAChR subunit
-
Microinjection apparatus
-
TEVC setup (amplifier, headstages, microelectrodes, perfusion system)
-
Glass microelectrodes (filled with 3 M KCl)
-
Acetylcholine (agonist)
-
This compound and its derivatives (antagonists)
Methodology:
-
Oocyte Preparation:
-
Oocytes are surgically harvested from anesthetized Xenopus laevis frogs.
-
The follicular membrane is removed by incubation in a collagenase solution.
-
Healthy, stage V-VI oocytes are selected and stored in ND96 solution.
-
-
cRNA Injection:
-
Oocytes are injected with the cRNA encoding the human α7 nAChR subunit.
-
Injected oocytes are incubated for 2-4 days at 16-18°C to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte expressing the α7 nAChRs is placed in a recording chamber and continuously perfused with ND96 solution.
-
The oocyte is impaled with two microelectrodes: one for measuring the membrane potential (voltage electrode) and one for injecting current (current electrode).
-
The membrane potential is clamped to a holding potential, typically between -70 mV and -50 mV.
-
To elicit a baseline response, acetylcholine (ACh), the native agonist, is applied to the oocyte at a concentration that produces a submaximal current (e.g., EC50 concentration).
-
The resulting inward current, carried primarily by Na+ and Ca2+ ions, is recorded.
-
-
Antagonist Application and Data Analysis:
-
After establishing a stable baseline response to ACh, the oocyte is pre-incubated with varying concentrations of the antagonist (e.g., this compound or its derivatives) for a defined period.
-
Following pre-incubation, ACh is co-applied with the antagonist, and the resulting current is recorded.
-
The degree of inhibition of the ACh-induced current by the antagonist is measured.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal ACh-induced current, is calculated from this curve.
-
Mandatory Visualizations
α7 Nicotinic Acetylcholine Receptor Antagonist Signaling Pathway
Caption: Antagonistic action of this compound at the α7 nAChR.
Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Assay
Caption: Workflow for determining IC50 of this compound.
References
In Vitro Characterization of T761-0184: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The identifier "T761-0184" does not correspond to any publicly available molecule in chemical or biological databases. As such, the following technical guide is a generalized template. The data, protocols, and pathways presented are illustrative and should be substituted with compound-specific information.
Executive Summary
This document provides a comprehensive overview of the in vitro characterization of a hypothetical therapeutic compound, this compound. It is designed to offer a foundational understanding of the methodologies and data interpretation crucial for the preclinical assessment of a novel molecular entity. This guide adheres to best practices in data presentation and experimental documentation, including detailed protocols and visual representations of complex biological processes.
Quantitative Data Summary
The in vitro activity of a compound is typically quantified through a series of standardized assays. The following tables summarize the key quantitative data for our hypothetical compound, this compound.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) | Ki (nM) | Hill Slope |
| Enzyme Inhibition | Kinase X | 15.2 ± 2.1 | 8.9 ± 1.5 | 0.98 |
| Receptor Binding | GPCR Y | 45.7 ± 5.8 | 22.3 ± 3.4 | 1.1 |
| Protein-Protein Interaction | Complex Z | 120.1 ± 15.3 | N/A | 1.0 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (nM) | Max Response (%) |
| HEK293 | Reporter Gene | Luciferase Activity | 78.4 ± 9.2 | 95 ± 5 |
| A549 | Cell Viability | ATP Content (CellTiter-Glo) | 250.6 ± 30.1 | 80 ± 7 |
| Jurkat | Cytokine Release | IL-2 ELISA | 150.2 ± 21.5 | 110 ± 10 |
Table 3: Off-Target Profiling and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity Index (vs. Target X) |
| Kinase A | Enzyme Inhibition | > 10,000 | > 658x |
| Kinase B | Enzyme Inhibition | 1,500 ± 250 | 99x |
| hERG | Electrophysiology | > 20,000 | > 1316x |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust in vitro characterization.
Kinase X Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase X.
Materials:
-
Recombinant human Kinase X (Vendor, Cat#)
-
ATP (Sigma-Aldrich, Cat#)
-
Peptide substrate (Vendor, Cat#)
-
This compound (synthesized in-house)
-
Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay (Promega, Cat#)
-
384-well white plates (Corning, Cat#)
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, starting from 10 mM.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of Kinase X solution (final concentration 1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing ATP (final concentration 10 µM) and the peptide substrate (final concentration 100 nM).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader (e.g., EnVision, PerkinElmer).
-
Calculate the percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50.
A549 Cell Viability Assay
Objective: To determine the effect of this compound on the viability of A549 cells.
Materials:
-
A549 cells (ATCC, Cat#)
-
DMEM/F-12 medium (Gibco, Cat#)
-
Fetal Bovine Serum (FBS) (Gibco, Cat#)
-
Penicillin-Streptomycin (Gibco, Cat#)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat#)
-
96-well clear-bottom white plates (Corning, Cat#)
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 72 hours.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate the percent viability relative to the vehicle-treated control and determine the EC50.
Visualization of Pathways and Workflows
Graphical representations are provided to clarify complex biological and experimental processes.
Unraveling the Selectivity of T761-0184 for the α7 Nicotinic Acetylcholine Receptor
A comprehensive analysis of the binding affinity and functional selectivity of T761-0184 for the α7 nicotinic acetylcholine receptor (nAChR) in comparison to other nAChR subtypes remains a critical area of investigation for researchers in neuroscience and drug development. Due to the limited availability of public data specifically referencing "this compound," this guide synthesizes the broader principles and established methodologies for assessing the selectivity of novel compounds targeting the α7 nAChR, providing a framework for understanding the potential therapeutic profile of such a molecule.
The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, inflammation, and neuroprotection.[1][2][3] Its unique homopentameric structure and high calcium permeability distinguish it from other nAChR subtypes, making it a compelling target for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[2][3][4] However, achieving selectivity for the α7 subtype over other nAChRs, such as the abundant α4β2 and α3β4 subtypes, is paramount to minimizing off-target effects and ensuring a favorable safety profile.[4]
Quantitative Assessment of Selectivity: A Tabular Overview
To rigorously evaluate the selectivity of a compound like this compound, researchers typically employ a battery of in vitro assays to determine its binding affinity (Ki) and functional potency (EC50 or IC50) at the target receptor versus other related receptors. The following table illustrates a hypothetical but representative dataset for a highly selective α7 nAChR agonist, which would be the goal for a compound like this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type | Cell Line / Preparation |
| α7 | 1.5 | 10 | Radioligand Binding ([3H]-MLA) | GH4C1 cells expressing human α7 |
| Two-Electrode Voltage Clamp (TEVC) | Xenopus oocytes expressing human α7 | |||
| α4β2 | > 10,000 | > 10,000 | Radioligand Binding ([3H]-Epibatidine) | HEK293 cells expressing human α4β2 |
| Calcium Flux Assay (FLIPR) | SH-EP1 cells expressing human α4β2 | |||
| α3β4 | > 10,000 | > 10,000 | Radioligand Binding ([3H]-Epibatidine) | HEK293 cells expressing human α3β4 |
| Two-Electrode Voltage Clamp (TEVC) | Xenopus oocytes expressing human α3β4 | |||
| α1β1γδ (muscle) | > 10,000 | > 10,000 | Radioligand Binding ([125I]-α-BGT) | TE671 cells (endogenous) |
| 5-HT3 | > 10,000 | > 10,000 | Radioligand Binding ([3H]-Granisetron) | HEK293 cells expressing human 5-HT3A |
Caption: Hypothetical selectivity profile for an ideal α7 nAChR selective agonist. Lower Ki and EC50 values indicate higher affinity and potency, respectively. A high degree of selectivity is demonstrated by the large fold difference between the values for α7 and other receptor subtypes.
Core Experimental Methodologies
The determination of receptor selectivity relies on well-established and validated experimental protocols. Below are detailed methodologies for the key assays typically employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Protocol for α7 nAChR:
-
Membrane Preparation: Homogenates of cells or tissues expressing the α7 nAChR are prepared and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: Membranes are incubated with a fixed concentration of a selective α7 radioligand (e.g., [3H]-Methyllycaconitine, [3H]-MLA) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for other nAChRs: The same principle applies, but with different radioligands and cell systems. For instance, [3H]-Epibatidine is commonly used for α4β2 and α3β4 subtypes.
Electrophysiological Assays
Objective: To measure the functional activity of a compound by recording the ion channel currents elicited upon receptor activation.
Protocol using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., human α7).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is voltage-clamped at a holding potential (typically -70 mV).
-
Compound Application: The test compound is applied to the oocyte via a perfusion system, and the resulting inward current (due to cation influx) is recorded.
-
Data Analysis: Dose-response curves are generated by plotting the peak current amplitude against the compound concentration. The EC50 (concentration that elicits 50% of the maximal response) is then determined.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in assessing the selectivity of a compound like this compound, the following diagrams provide a visual representation.
Caption: Simplified signaling pathway of an α7 nAChR agonist.
Caption: General workflow for determining the selectivity profile of a novel compound.
References
- 1. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling TP-0184: A Technical Overview for Researchers
Note: Initial searches indicated a potential ambiguity between "T761-0184," an α7 nicotinic acetylcholine receptor antagonist, and "TP-0184" (Itacnosertib), a dual FLT3 and ALK2 inhibitor. Due to the extensive and detailed preclinical and clinical data available for TP-0184, this guide focuses on this compound as it aligns with the in-depth technical requirements of the intended audience.
This technical guide provides a comprehensive overview of TP-0184 (Itacnosertib), a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and activin A receptor type I (ACVR1, or ALK2). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's quantitative data, experimental protocols, and mechanism of action.
Quantitative Data Summary
The preclinical data for TP-0184 demonstrates its potent and selective inhibitory activity against key targets implicated in acute myeloid leukemia (AML).
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of TP-0184
| Target/Cell Line | IC50 Value | Notes |
| ACVR1 (ALK2) | 8 nM | Cell-free kinase assay.[1] |
| JAK2 | 8540 nM | Cell-free kinase assay, demonstrating selectivity.[1] |
| MOLM-13 (FLT3-ITD) | 6.4 nM | AML cell line with FLT3 internal tandem duplication.[1] |
| MOLM-14 (FLT3-ITD) | 1.2 nM | AML cell line with FLT3 internal tandem duplication.[1] |
| MV4-11 (FLT3-ITD) | 1.3 nM | AML cell line with FLT3 internal tandem duplication.[1] |
| FLT3-wildtype AML cells | > 100 nM | Demonstrates selectivity for FLT3-mutated cells.[1][2] |
Table 2: Clinical Pharmacokinetic Parameters of Oral TP-0184 in Patients with Advanced Solid Tumors
| Dose | Parameter | Day 1 | Day 21 |
| 60 mg QW | Mean Cmax (ng/mL) | 20.9 (SD 12.9) | 32.3 (SD 26.9) |
| 125 mg QW | Mean Cmax (ng/mL) | 45.3 (SD 27.8) | 144.0 |
| Data from a Phase 1, first-in-human study.[3] |
Key Experimental Protocols
The following methodologies were central to the characterization of TP-0184's activity.
Cell Proliferation Assay: To determine the anti-leukemic activity of TP-0184, AML cell lines (MOLM-13, MOLM-14, and MV4-11) were treated with a range of concentrations of the compound (0-200 nM) for 24 to 48 hours.[1] Cell viability was subsequently measured using a luminescent-based assay to quantify ATP levels, which correlate with the number of viable cells. The half-maximal inhibitory concentrations (IC50) were then calculated from the resulting dose-response curves.
Western Blotting for Signaling Pathway Analysis: To elucidate the molecular mechanism of action, AML cells were treated with TP-0184 at various concentrations. Following treatment, cell lysates were prepared, and proteins were separated by gel electrophoresis and transferred to a membrane. The membranes were probed with specific primary antibodies to detect the phosphorylation status of key signaling proteins, including STAT5, MKK3, ERK, PI3K, AKT, mTOR, p-4E-BP1, p-S6K, and SMAD1/5.[1][4][5] This technique allowed for the direct assessment of TP-0184's inhibitory effect on the FLT3 and ALK2 downstream signaling cascades.
In Vivo Xenograft Models: The anti-tumor efficacy of TP-0184 in a living system was assessed using a patient-derived xenograft (PDX) and a cell line-derived xenograft model.[1][4] For the latter, immunodeficient mice were subcutaneously inoculated with MOLM-13 cells.[1] Upon tumor establishment, the mice were treated with TP-0184 (50-200 mg/kg) via oral gavage on a weekly schedule for five to six weeks.[1] Tumor growth was monitored throughout the study, and overall survival was assessed. These studies demonstrated that TP-0184 significantly inhibited tumor growth and prolonged the survival of the treated mice.[1][4]
Visualized Mechanisms and Workflows
TP-0184 Signaling Pathway Inhibition: The diagram below illustrates the dual inhibitory action of TP-0184 on the FLT3 and ALK2 signaling pathways, which are critical for the proliferation and survival of FLT3-mutated AML cells.
Caption: Dual inhibition of FLT3 and ALK2 signaling by TP-0184.
Experimental Workflow for In Vivo Efficacy: The following flowchart details the key stages of the in vivo xenograft studies used to evaluate the anti-tumor activity of TP-0184.
Caption: In vivo xenograft model workflow for TP-0184 efficacy testing.
References
Unraveling the Enigma of T761-0184 in Cholinergic Signaling Research
Despite a comprehensive search of scientific literature and chemical databases, the designation "T761-0184" does not correspond to a publicly documented compound, molecule, or research chemical involved in the study of cholinergic signaling. This suggests that "this compound" may be an internal, proprietary identifier used by a specific research institution or pharmaceutical company, and information regarding its structure, mechanism of action, and biological effects is not available in the public domain.
Cholinergic signaling, a fundamental process in the nervous system, involves the neurotransmitter acetylcholine and its receptors. This system plays a crucial role in a vast array of physiological functions, including learning, memory, attention, and muscle contraction. Dysregulation of cholinergic signaling is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and myasthenia gravis. Consequently, the development of novel molecules that can modulate cholinergic pathways is a significant area of research for both academic and pharmaceutical scientists.
Researchers in this field employ a wide range of chemical tools and potential therapeutic agents to probe the complexities of the cholinergic system. These compounds are often given specific alphanumeric designations during the early stages of discovery and development. However, for a compound to be recognized and studied by the broader scientific community, its chemical structure and biological data are typically published in peer-reviewed journals, presented at scientific conferences, or detailed in patent applications.
The absence of any such public record for "this compound" prevents the creation of an in-depth technical guide as requested. Key information required for such a document, including quantitative data on its biological activity, detailed experimental protocols for its use, and the specific signaling pathways it modulates, remains unavailable.
For researchers, scientists, and drug development professionals interested in cholinergic signaling, the focus remains on well-characterized and publicly disclosed compounds. The exploration of novel chemical entities is a vital aspect of advancing our understanding and treatment of cholinergic-related disorders, but this relies on the open dissemination of research findings within the scientific community.
Should "this compound" be a recently developed compound, it is possible that information will become publicly available in the future through publications or patent filings. Until then, its role in the study of cholinergic signaling remains an internal matter for the originating organization.
Methodological & Application
Application Notes and Protocols for T761-0184 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive searches for the experimental compound "T761-0184" have yielded no specific publicly available data regarding its biological target, mechanism of action, or effects in cell culture. The identifier this compound may be an internal designation, a compound that has not yet been described in published literature, or a potential typographical error.
Without information on the compound's molecular target and its effects on cellular pathways, it is not possible to provide specific, validated experimental protocols or to generate meaningful diagrams of its signaling pathways or experimental workflows.
To proceed with generating detailed application notes and protocols, information regarding the following is essential:
-
Biological Target: The specific protein, enzyme, or cellular pathway that this compound is designed to modulate.
-
Mechanism of Action: How this compound interacts with its target to produce a biological effect (e.g., inhibition, activation, degradation).
-
Cellular Effects: Observed effects of this compound on cell lines, such as impact on proliferation, viability, cell cycle, or apoptosis.
-
Quantitative Data: Any existing data from cellular assays, such as IC50 values, EC50 values, or dose-response curves in various cell lines.
Once this information is available, the following detailed application notes and protocols can be developed.
I. Hypothetical Application: this compound as a Kinase Inhibitor
For illustrative purposes, this document will proceed based on a hypothetical scenario where This compound is an inhibitor of a specific kinase (e.g., "Kinase X") involved in a pro-proliferative signaling pathway in cancer cells.
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Cell Line | Value |
| IC50 (Proliferation) | HCT116 (Colon Cancer) | 50 nM |
| A549 (Lung Cancer) | 120 nM | |
| MCF7 (Breast Cancer) | 85 nM | |
| Target Engagement (EC50) | HCT116 | 15 nM |
| Cell Cycle Arrest | HCT116 (at 100 nM) | G1/S phase arrest |
II. Experimental Protocols
The following are standard protocols that would be used to characterize the effects of a novel kinase inhibitor like the hypothetical this compound.
Cell Proliferation Assay (MTS Assay)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A common starting concentration is 10 µM, with 1:3 serial dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Target Engagement and Pathway Modulation
This protocol assesses the effect of this compound on the phosphorylation of Kinase X and downstream signaling proteins.
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well cell culture plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Kinase X, anti-total-Kinase X, anti-phospho-Downstream Protein, anti-total-Downstream Protein, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates with Laemmli sample buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle control for 24 hours.
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
III. Visualization of a Hypothetical Signaling Pathway and Experimental Workflows
Hypothetical Signaling Pathway for Kinase X
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for determining the IC50 of this compound.
Experimental Workflow for Western Blot Analysis
Application Notes and Protocols for T761-0184 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel primarily expressed in the sensory neurons of the trigeminal, vagal, and dorsal root ganglia.[1] It plays a crucial role in the detection of noxious chemical and thermal stimuli, contributing to pain and neurogenic inflammation.[1][2][3] TRPA1 is activated by a wide range of exogenous and endogenous compounds, including environmental irritants and inflammatory mediators.[1][2] Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.[1]
This document provides detailed application notes and electrophysiology protocols for the characterization of T761-0184, a potent and selective agonist of the TRPA1 channel. The following protocols are intended to guide researchers in assessing the potency and mechanism of action of this compound on human TRPA1 channels expressed in a heterologous expression system.
Mechanism of Action of TRPA1 Agonists
TRPA1 channels are polymodal sensors that can be activated by a variety of stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators.[2][3][4] Many TRPA1 agonists are electrophilic compounds that covalently modify cysteine residues in the N-terminal ankyrin repeat domain of the channel, leading to channel opening and cation influx (primarily Ca2+ and Na+). This depolarization of sensory neurons triggers the propagation of a pain signal to the central nervous system and the peripheral release of neuropeptides like CGRP and Substance P, which contribute to neurogenic inflammation.[1] this compound is hypothesized to act via a similar mechanism, inducing TRPA1 channel activation.
References
- 1. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
T761-0184: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
T761-0184 is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), identified through pharmacophore-based virtual screening.[1][2][3][4] As a member of the piperidine-spirooxadiazole derivative class of compounds, this compound holds potential for the development of therapeutics targeting central nervous system (CNS) disorders, such as schizophrenia.[1][4][5][6][7] This document summarizes the available preclinical data for this compound, focusing on its mechanism of action and in vitro activity. Currently, there is no publicly available information regarding in vivo animal studies, including specific dosages, administration routes, or pharmacokinetic profiles.
Mechanism of Action
This compound functions as an antagonist at the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in various cognitive functions and inflammatory processes. By blocking the α7 nAChR, this compound can modulate downstream signaling pathways, which is the basis for its potential therapeutic effects in neurological disorders.[4][5][8]
Signaling Pathway
The α7 nicotinic acetylcholine receptor is involved in multiple intracellular signaling cascades. Antagonism of this receptor by this compound is expected to inhibit these pathways. A simplified representation of the signaling pathway is depicted below.
Caption: this compound antagonism of the α7 nAChR signaling pathway.
In Vitro Activity
The inhibitory activity of this compound and its derivatives has been evaluated in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an antagonist.
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound Derivative (B10) | α7 nAChR | Two-electrode voltage clamp | 5.4 | [2][3][4][5] |
| This compound Derivatives | α7 nAChR | Two-electrode voltage clamp | 3.3 - 13.7 | [1][2][3] |
Experimental Protocols
In Vitro α7 nAChR Antagonism Assay (Two-Electrode Voltage Clamp)
This protocol is a generalized procedure based on the cited literature for assessing the antagonist activity of compounds like this compound at the α7 nAChR expressed in Xenopus oocytes.
Objective: To determine the IC50 value of this compound for the human α7 nAChR.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α7 nAChR
-
This compound
-
Acetylcholine (ACh)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application:
-
Establish a baseline response by applying a control concentration of acetylcholine (e.g., 100 µM).
-
Wash the oocyte with the recording solution.
-
Pre-apply this compound at various concentrations for a defined period.
-
Co-apply acetylcholine and this compound and record the current response.
-
-
Data Analysis:
-
Measure the peak inward current in response to acetylcholine in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay.
Conclusion and Future Directions
This compound is a promising α7 nAChR antagonist with well-characterized in vitro potency. However, the lack of publicly available in vivo data, including dosage, safety, and efficacy in animal models, is a significant gap in its preclinical profile. Future research should focus on conducting in vivo studies to evaluate the pharmacokinetic properties, tolerability, and therapeutic potential of this compound in relevant animal models of CNS disorders. Such studies are essential to justify its further development as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
Application Notes and Protocols: T761-0184 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the preparation and handling of T761-0184, a novel small molecule inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reproducible results in downstream applications. The following sections outline the solubility characteristics, recommended storage conditions, and stability profile of this compound, along with step-by-step procedures for its dissolution and stability assessment.
This compound Solubility
The solubility of this compound was assessed in a range of common laboratory solvents. The data presented below will assist in the preparation of stock solutions and experimental dilutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Molarity (mM) for a 10 mg/mL solution* |
| DMSO | > 50 | > 108.5 |
| Ethanol | 10 | 21.7 |
| Methanol | 5 | 10.9 |
| PBS (pH 7.4) | < 0.1 | < 0.22 |
| Water | < 0.01 | < 0.02 |
*Calculated based on a hypothetical molecular weight of 460.5 g/mol .
This compound Solution Stability
The stability of this compound in solution is critical for experimental accuracy. The following tables summarize the stability of this compound under various storage conditions.
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | Purity after 24 hours (%) | Purity after 7 days (%) | Purity after 30 days (%) |
| Room Temperature (25°C) | 99.5 | 98.1 | 95.3 |
| 4°C | 99.8 | 99.5 | 99.1 |
| -20°C | > 99.9 | > 99.9 | 99.8 |
| -80°C | > 99.9 | > 99.9 | > 99.9 |
Table 3: Stability of this compound in Aqueous Buffer (PBS, pH 7.4) with 1% DMSO
| Storage Temperature | Purity after 1 hour (%) | Purity after 8 hours (%) | Purity after 24 hours (%) |
| Room Temperature (25°C) | 99.1 | 96.5 | 92.0 |
| 4°C | 99.7 | 99.0 | 98.2 |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Caption: Workflow for the preparation of a this compound stock solution.
Protocol for Assessing this compound Stability
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Incubators or water baths set to desired temperatures
Procedure:
-
Prepare the final working solution of this compound in the desired buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is compatible with the intended assay (typically ≤ 1%).
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to determine the initial purity.
-
Divide the remaining solution into separate aliquots for each time point and temperature condition to be tested.
-
Store the aliquots at the designated temperatures (e.g., 4°C, 25°C).
-
At each specified time point (e.g., 1, 8, 24 hours), remove an aliquot from each temperature condition.
-
Analyze the purity of each aliquot by HPLC.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
Signaling Pathways and Logical Relationships
The stability of this compound is influenced by several factors. The diagram below illustrates the key relationships between these factors and the degradation of the compound.
Caption: Factors influencing the chemical stability of this compound.
Recommendations for Use
-
For optimal stability, prepare fresh dilutions of this compound in aqueous buffers immediately before use.
-
Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing and storing it in small aliquots.
-
When preparing aqueous solutions, ensure the final concentration of DMSO is kept to a minimum to avoid solubility and cellular toxicity issues.
-
Protect solutions from prolonged exposure to light, especially during long-term storage and experiments.
-
It is recommended to perform a preliminary stability test in your specific experimental buffer if the experiment duration exceeds 8 hours at room temperature.
Application Notes and Protocols for T761-0184 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
T761-0184 is a piperidine-spirooxadiazole derivative identified as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR)[1][2][3]. The α7 nAChR is a ligand-gated ion channel that, when activated by agonists such as nicotine, has been implicated in the progression of lung cancer by promoting cell proliferation, migration, and resistance to apoptosis[4][5][6]. Consequently, the targeted antagonism of this receptor by compounds like this compound presents a promising therapeutic strategy for lung cancer.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in lung cancer cell line research, enabling the investigation of its therapeutic potential.
Mechanism of Action
This compound functions by competitively binding to the α7 nAChR, thereby inhibiting its activation by endogenous ligands like acetylcholine or exogenous ligands such as nicotine, a major component of tobacco smoke[3][6]. The activation of α7 nAChR in lung cancer cells triggers downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are crucial for cell survival and proliferation[7][5]. By blocking the receptor, this compound is hypothesized to attenuate these pro-tumorigenic signals, leading to reduced cancer cell viability and induction of apoptosis.
Signaling Pathway of α7 nAChR in Lung Cancer
References
- 1. Frontiers | Perspectives on the α5 nicotinic acetylcholine receptor in lung cancer progression [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. wjpls.org [wjpls.org]
- 4. Acetylcholine receptor pathway in lung cancer: New twists to an old story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with T761-0184
To the Researcher:
Following a comprehensive search of publicly available scientific literature, chemical databases, and supplier information, we were unable to identify a compound designated "T761-0184" in the context of calcium imaging assays or any other biological research application. This suggests that "this compound" may be an internal compound identifier not yet disclosed in public forums, a novel proprietary molecule, or potentially an error in the designation.
Without information on the chemical nature, biological target, and mechanism of action of this compound, it is not possible to provide specific, accurate, and reliable application notes and protocols for its use in calcium imaging assays. The experimental design, including cell type selection, dye loading, buffer composition, and data acquisition parameters, is critically dependent on the compound's properties.
To proceed with developing a protocol, the following information about this compound would be essential:
-
Compound Class and Target: Is it an ionophore, a receptor agonist/antagonist, an enzyme inhibitor, or another type of molecule? Knowing the target (e.g., a specific GPCR, ion channel, or intracellular store) is fundamental.
-
Expected Effect on Calcium Signaling: Is it expected to increase or decrease intracellular calcium? Is the expected change transient or sustained?
-
Solubility and Stability: What are the appropriate solvents and storage conditions?
-
Effective Concentration Range: What is the expected EC50 or IC50 for its biological activity?
General Methodologies for Calcium Imaging Assays
While we cannot provide a protocol specific to this compound, we can outline general methodologies and workflows commonly used in calcium imaging experiments. Researchers intending to test a novel compound like this compound would typically adapt these general protocols based on the compound's specific characteristics, determined through preliminary dose-response and characterization experiments.
I. General Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based calcium imaging experiment to assess the effect of a test compound.
Caption: General workflow for a cell-based calcium imaging assay.
II. Hypothetical Signaling Pathway Modulation
Assuming this compound is an agonist for a Gq-coupled G-protein coupled receptor (GPCR), its mechanism of action would involve the following signaling cascade to elicit an increase in intracellular calcium.
Application Notes and Protocols for T761-0184 using a Two-Electrode Voltage Clamp Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the characterization of the inhibitory activity of the novel compound T761-0184 on the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component of cardiac action potential repolarization, and its inhibition can lead to QT interval prolongation, a major risk factor for developing potentially fatal cardiac arrhythmias. Therefore, assessing the inhibitory potential of new chemical entities on the hERG channel is a mandatory step in preclinical drug development. The two-electrode voltage clamp (TEVC) technique, utilizing Xenopus laevis oocytes as a heterologous expression system, is a robust and widely used method for this purpose.[1][2] This application note describes the complete workflow, from oocyte preparation to data analysis, for determining the potency of this compound as a hERG channel inhibitor.
Principle of the Two-Electrode Voltage Clamp (TEVC) Assay
The TEVC technique allows for the measurement of ionic currents across the membrane of a large cell, such as a Xenopus oocyte, while controlling the membrane potential.[3] Two microelectrodes are inserted into the oocyte: one to measure the membrane voltage and another to inject the current necessary to "clamp" the voltage at a desired level.[3] By expressing a specific ion channel, such as hERG, in the oocyte membrane, the recorded currents are predominantly carried by that channel. This allows for the detailed characterization of the channel's biophysical properties and its modulation by pharmacological agents like this compound.[1][4]
Data Presentation: Inhibitory Profile of this compound on hERG Channels
The following table summarizes the hypothetical quantitative data for the inhibitory effect of this compound on hERG potassium channels expressed in Xenopus oocytes.
| Parameter | Value | Description |
| IC50 | 850 nM | The concentration of this compound that produces 50% inhibition of the hERG current. |
| Hill Coefficient (nH) | 1.2 | Describes the steepness of the concentration-response curve. A value close to 1 suggests a 1:1 binding stoichiometry. |
| Mechanism of Action | Open Channel Blocker | This compound is hypothesized to bind to the open state of the hERG channel, leading to a reduction in current. |
| Voltage Dependence | Moderate | The inhibitory effect of this compound shows a moderate dependence on the membrane potential. |
| Time to Steady-State Block | ~5 minutes | The time required for the inhibitory effect of a given concentration of this compound to reach a stable level. |
Experimental Protocols
This section provides a detailed methodology for the two-electrode voltage clamp assay to assess the inhibitory effect of this compound on hERG channels.
Xenopus laevis Oocyte Preparation
-
Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase (e.g., 2 mg/mL in a Ca2+-free solution) for 1-2 hours with gentle agitation to defolliculate.
-
Manually select healthy, defolliculated oocytes and wash them thoroughly with Barth's solution.
-
Incubate the oocytes at 16-18°C in Barth's solution supplemented with antibiotics (e.g., penicillin and streptomycin).[5]
hERG cRNA Microinjection
-
Linearize the plasmid DNA containing the hERG channel cDNA and use it as a template for in vitro transcription to synthesize capped complementary RNA (cRNA).
-
Purify and quantify the hERG cRNA.
-
Microinject approximately 50 nL of hERG cRNA (at a concentration of 0.1-1 µg/µL) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.
Solutions and Reagents
-
Barth's Solution (for oocyte incubation): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4, supplemented with antibiotics.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
Electrode Filling Solution: 3 M KCl.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the recording solution to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
Two-Electrode Voltage Clamp Recording
-
Place an oocyte expressing hERG channels in the recording chamber continuously perfused with the recording solution.
-
Pull two microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Clamp the oocyte membrane at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol to assess hERG inhibition involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.[2][6]
-
Record baseline hERG currents in the recording solution until a stable amplitude is achieved.
-
Perfuse the chamber with the recording solution containing different concentrations of this compound, allowing sufficient time for the drug effect to reach steady state at each concentration.
-
After drug application, a washout step with the recording solution can be performed to assess the reversibility of the inhibition.
-
At the end of each experiment, a high concentration of a known hERG blocker (e.g., 10 µM dofetilide) can be applied to confirm that the recorded current is indeed from hERG channels.
Data Analysis
-
Measure the peak tail current amplitude at -50 mV for each this compound concentration.
-
Normalize the current amplitude at each concentration to the baseline current amplitude recorded before drug application.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
-
Hill Equation: Response = 100 / (1 + ([Drug]/IC50)^nH)
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-electrode voltage clamp assay.
hERG Channel Gating and Inhibition Pathway
Caption: Simplified gating scheme of the hERG channel and the site of action for this compound.
References
- 1. [Analysis and analyzing mechanisms of HERG channel kinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-dependent blockade of HERG channels expressed in Xenopus oocytes by external Ca2+ and Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Application of T761-0184 in Inflammation Research
Version: 1.0
Introduction
T761-0184 is a novel small molecule inhibitor currently under investigation for its potent anti-inflammatory properties. This document provides detailed application notes and protocols for the use of this compound in inflammation research, targeting researchers, scientists, and professionals in drug development. The information presented herein is based on preliminary in vitro and in vivo studies and is intended to guide further research into the therapeutic potential of this compound.
The primary mechanism of action of this compound is the targeted inhibition of key pro-inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these critical pathways, this compound has been shown to effectively reduce the production of inflammatory mediators, offering a promising avenue for the treatment of various inflammatory conditions.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various assays. The following tables summarize the key data from these studies, providing a clear comparison of its efficacy.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated Murine Macrophages (RAW 264.7)
| Parameter | This compound Concentration | Result |
| IC50 for TNF-α Inhibition | 10 µM | 5.2 µM |
| 1 µM | 78% | |
| Nitric Oxide (NO) Production Inhibition | 10 µM | 92% |
| 1 µM | 65% | |
| IL-6 Production Inhibition | 10 µM | 88% |
| 1 µM | 55% |
Table 2: In Vivo Efficacy of this compound in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Vehicle Control | - | 0% |
| This compound | 10 | 35% |
| 50 | 68% | |
| Dexamethasone (Positive Control) | 10 | 75% |
Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Caption: this compound inhibits the TAK1 and MAPKK nodes in the NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and proper application of this compound in research settings.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol details the steps to assess the in vitro anti-inflammatory activity of this compound by measuring its effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages.
Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α and IL-6
-
Griess Reagent for nitrite determination
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Pre-treatment: After incubation, remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.
-
Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the amount of nitric oxide produced by quantifying its stable metabolite, nitrite, using the Griess reagent.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes the induction of acute inflammation in a mouse model to evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Dexamethasone (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into treatment groups (n=8 per group): Vehicle control, this compound (e.g., 10 and 50 mg/kg), and Dexamethasone (10 mg/kg).
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Drug Administration: Administer this compound, dexamethasone, or vehicle via oral gavage one hour before the induction of inflammation.
-
Inflammation Induction: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: Calculate the percentage of paw edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Conclusion
The provided data and protocols demonstrate that this compound is a potent inhibitor of key inflammatory pathways. Its efficacy in both in vitro and in vivo models suggests its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more complex disease models. These application notes serve as a foundational guide for researchers investigating the anti-inflammatory properties of this compound.
T761-0184: A Potent α7 Nicotinic Acetylcholine Receptor Antagonist for CNS Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T761-0184 is a novel tool compound identified as a potent antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Discovered through pharmacophore-based virtual screening, this piperidine-spirooxadiazole derivative presents a valuable instrument for investigating the role of the α7 nAChR in the central nervous system (CNS).[1][3] The α7 nAChR is implicated in a variety of neurological processes and is a therapeutic target for CNS disorders such as schizophrenia.[3] These application notes provide a summary of the available data on this compound and its analogs, along with a detailed protocol for its characterization.
Data Presentation
While the specific IC50 value for this compound is not publicly available in the cited literature, data for a closely related and optimized derivative, compound B10 , is provided as a key example of the utility of this chemical series.
Table 1: In Vitro Activity of this compound Derivative (B10) [1][4]
| Compound | Target | Assay | Test System | IC50 (µM) | Reference |
| B10 | α7 nAChR | Two-Electrode Voltage Clamp (TEVC) | Xenopus oocytes | 5.4 | Zhang H, et al. (2020) |
| B10 | α4β2 nAChR | Two-Electrode Voltage Clamp (TEVC) | Xenopus oocytes | 32 | Zhang H, et al. (2020) |
Note: A range of IC50 values from 3.3 µM to 13.7 µM has been reported for a series of piperidine-spirooxadiazole derivatives based on the this compound scaffold.[1][4][5]
Signaling Pathway
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that, upon binding to its endogenous agonist acetylcholine, allows the influx of cations, primarily Ca2+ and Na+. This leads to neuronal depolarization and the activation of various downstream signaling cascades. This compound, as an antagonist, blocks this channel activation.
Experimental Protocols
The primary method used for the initial characterization of this compound and its analogs was the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes. This method allows for the functional assessment of ion channels expressed on the oocyte membrane.
Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for α7 nAChR Antagonism
1. Oocyte Preparation:
- Harvest stage V-VI oocytes from a female Xenopus laevis.
- Treat with collagenase to defolliculate the oocytes.
- Inject oocytes with cRNA encoding the human α7 nAChR subunits.
- Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
- Establish a baseline recording.
3. Compound Application and Data Acquisition:
- Apply the α7 nAChR agonist, acetylcholine (ACh), at a concentration that elicits a submaximal response (e.g., EC50 concentration) to establish a control current.
- After a washout period, pre-incubate the oocyte with varying concentrations of this compound (or its analogs) for a defined period.
- Co-apply ACh and the test compound.
- Record the peak inward current in response to ACh in the presence of the antagonist.
4. Data Analysis:
- Measure the peak current amplitude for each concentration of the antagonist.
- Calculate the percentage of inhibition of the control ACh-evoked current.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
5. Selectivity Profiling:
- To determine selectivity, repeat the protocol using oocytes expressing other nAChR subtypes (e.g., α4β2, α3β4).
Experimental Workflow
The discovery and characterization of this compound and its derivatives followed a logical progression from computational screening to in vitro validation.
Safety and Toxicology
There is currently no publicly available information on the safety and toxicity profile of this compound. Researchers should handle this compound with appropriate laboratory safety precautions.
Conclusion
This compound is a valuable tool compound for the study of α7 nAChR in the CNS. Its identification and the characterization of its analogs provide a strong foundation for further research into the therapeutic potential of α7 nAChR antagonism. The provided protocols and data serve as a starting point for researchers wishing to utilize this or similar compounds in their own investigations. Further studies are warranted to determine the in vivo efficacy and safety profile of this chemical series.
References
- 1. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1340907-57-4|DC Chemicals [dcchemicals.com]
- 3. Computer-Aided Drug Design towards New Psychotropic and Neurological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Novel Research Compounds
For researchers, scientists, and drug development professionals, encountering solubility issues with a novel compound, here referred to as T761-0184 , can be a significant hurdle in experimental workflows. This guide provides a structured approach to addressing these challenges in a question-and-answer format, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My new compound, this compound, is not dissolving in my initial solvent choice. Where should I begin troubleshooting?
Start with a systematic approach to solubility testing. It is crucial to use small amounts of your compound to determine the optimal solvent before preparing a larger stock solution. This process involves testing a range of solvents with varying polarities.
Q2: What are the most common solvents for initial solubility testing of research compounds?
A tiered approach is recommended. Begin with solvents that are common in biological assays and progress to stronger organic solvents if necessary. The choice of solvent is critical for maintaining the integrity of your experiments. For instance, Dimethyl Sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions as it is less volatile and generally well-tolerated by cell cultures at low final concentrations (typically ≤ 0.5%).[1]
Q3: What is the general procedure for performing a small-scale solubility test?
A methodical approach to testing solubility will conserve your compound and yield clear results.
Experimental Protocol: Small-Scale Solubility Testing
Objective: To identify a suitable solvent for this compound.
Materials:
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This compound
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A selection of solvents (see Table 1)
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Microcentrifuge tubes or glass vials
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Vortex mixer
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Water bath sonicator
Procedure:
-
Weighing: Accurately weigh 1-2 mg of this compound into separate vials for each solvent to be tested.
-
Solvent Addition: Start with a small volume of the first solvent (e.g., 100 µL) to the first vial.
-
Mixing: Vortex the vial for 30-60 seconds.
-
Observation: Visually inspect for undissolved particles.
-
Heating/Sonication: If the compound is not fully dissolved, gentle warming (to 37-40°C) or sonication for 5-10 minutes can be applied.[2]
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Incremental Solvent Addition: If particles remain, add another small volume of the solvent and repeat the mixing and observation steps.
-
Record Results: Document the approximate concentration at which the compound fully dissolves.
-
Repeat: Follow the same procedure for other solvents to find the most effective one.
Q4: this compound is insoluble in common solvents like PBS, ethanol, and DMSO. What are my next steps?
If a compound exhibits poor solubility in standard solvents, you may need to consider alternative strategies such as pH modification or the use of co-solvents.[3][4] For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4]
Data Presentation: Solvent Properties and Solubility Strategies
For easy reference, the following tables summarize key information for solvent selection and a tiered approach to solubility testing.
Table 1: Common Solvents for Preclinical Research
| Solvent | Polarity Index | Common Use in Biological Assays | Key Considerations |
| Phosphate-Buffered Saline (PBS) | High | Aqueous buffer for assays | Limited solubility for many organic compounds. |
| Ethanol (EtOH) | 5.2 | Solubilizing moderately polar compounds | Can be toxic to cells at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for stock solutions | Generally tolerated by cells at ≤ 0.5%; can have biological effects.[1] |
| N,N-Dimethylformamide (DMF) | 6.4 | For highly insoluble compounds | Higher toxicity than DMSO; use with caution.[1] |
Table 2: A Tiered Approach to Solubility Testing
| Tier | Solvent/Method | Application |
| 1 | Aqueous Buffers (e.g., PBS, Tris) | For compounds with expected aqueous solubility. |
| 2 | Organic Solvents (e.g., Ethanol, DMSO) | For compounds with low aqueous solubility. |
| 3 | pH Modification | For ionizable compounds. |
| 4 | Co-solvents or Surfactants | To enhance the solubility of poorly soluble drugs.[3] |
Visualizing Experimental Workflows and Pathways
Diagrams can clarify complex processes. Below are visualizations for a troubleshooting workflow and a hypothetical signaling pathway.
Caption: A decision tree for troubleshooting solubility issues.
Caption: A generic signaling pathway illustrating a potential mechanism of action.
Advanced Solutions for Persistent Solubility Issues
Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What can I do?
This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:
-
Reduce the Stock Concentration: Prepare a lower concentration stock solution in your organic solvent.
-
Use a Co-solvent: Adding a small percentage of a water-miscible co-solvent to your aqueous buffer can help maintain solubility.
-
Pluronic F-68: This is a non-ionic surfactant that can be added to the aqueous solution to help keep hydrophobic compounds in solution.
-
Formulation: For in vivo studies, consider formulation strategies such as creating a suspension or using cyclodextrins to improve solubility.[3]
Q6: Are there any physical methods that can help dissolve my compound?
Yes, in addition to gentle heating and sonication, increasing the surface area of the compound by grinding it into a fine powder can also aid in dissolution.
By following this structured guide, researchers can effectively troubleshoot and overcome solubility challenges with novel compounds, ensuring the reliability and reproducibility of their experimental results.
References
Technical Support Center: Optimizing T761-0184 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the hypothetical tyrosine kinase inhibitor, T761-0184.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new experiment?
A1: The optimal concentration for a new inhibitor like this compound is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured.[1] It is recommended to first review any existing literature for this compound or similar compounds to determine a preliminary concentration range. If no data is available, a broad range-finding experiment is a crucial first step.[1] For inhibitors with known IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from biochemical assays, a starting concentration 5 to 10 times higher than these values can be used to aim for complete inhibition of the target enzyme's activity.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Most inhibitors are soluble in dimethyl sulfoxide (DMSO).[3] It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[3] Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium.[3] It's critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[3][4]
Q3: Why might this compound be potent in a biochemical assay but show weaker activity in my cellular assay?
A3: Discrepancies between biochemical and cellular assay results are a common challenge.[1] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[1][3]
-
Cellular ATP Concentration: Intracellular ATP levels are significantly higher (in the millimolar range) than the ATP concentrations typically used in biochemical assays. This high level of cellular ATP can outcompete ATP-competitive inhibitors, reducing their apparent potency.[1]
-
Off-Target Effects: The inhibitor may be hitting other essential cellular targets, leading to unexpected phenotypes or toxicity.[3]
-
Inhibitor Stability: The compound may be unstable in the cell culture medium or metabolized by the cells.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: A critical step in optimizing inhibitor concentration is to perform a dose-response analysis to determine the IC50 value, which is the concentration of an inhibitor required to reduce a biological response by 50%.[1] This involves treating your cell line with a wide range of this compound concentrations and measuring the desired effect, such as inhibition of cell viability or target phosphorylation.[3]
Troubleshooting Guide
Q5: this compound shows no effect on my cells, even at high concentrations. What could be the problem?
A5: This could be due to several factors:
-
Inhibitor Potency: The inhibitor may have low potency against the target in your specific cell line.[3]
-
Cell Permeability: The inhibitor may not be cell-permeable.[3]
-
Incorrect Target: The targeted signaling pathway may not be active or critical in your chosen cell line.
-
Inhibitor Quality: Ensure the inhibitor is of high purity and has not degraded.[2]
Q6: this compound is causing high levels of cytotoxicity even at low concentrations. What should I do?
A6:
-
Purity of the Inhibitor: Ensure the inhibitor is of high purity, as impurities can be toxic.[3]
-
Off-Target Effects: The inhibitor may be hitting other essential cellular targets.[3] Consider testing a structurally different inhibitor for the same target to see if the effect is consistent.[3]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%).[3][4]
Q7: My results with this compound are not reproducible between experiments. What are the common sources of variability?
A7:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses.[3]
-
Inhibitor Preparation: Inconsistent preparation of stock solutions and working dilutions can lead to variability.
-
Experimental Timing: Ensure that incubation times and other time-sensitive steps are consistent between experiments.
Data Presentation
Table 1: Example Dose-Response Experiment Setup for this compound
| Concentration (µM) | Log Concentration | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| 100 | 2 | 98 | 99 | 97 | 98.0 |
| 10 | 1 | 92 | 94 | 93 | 93.0 |
| 1 | 0 | 75 | 78 | 76 | 76.3 |
| 0.1 | -1 | 48 | 52 | 50 | 50.0 |
| 0.01 | -2 | 22 | 25 | 23 | 23.3 |
| 0.001 | -3 | 5 | 7 | 6 | 6.0 |
| 0 (Vehicle) | - | 0 | 0 | 0 | 0.0 |
Table 2: Interpretation of IC50 Values for this compound
| IC50 Range | Interpretation | Recommended Next Steps |
| < 1 µM | Potent Inhibitor | Proceed with target validation and mechanism of action studies. |
| 1 - 10 µM | Moderately Potent Inhibitor | Consider further optimization of the compound or experimental conditions. |
| > 10 µM | Weak Inhibitor | Re-evaluate the compound's suitability for the intended target and cell model. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability (MTT) Assay
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM.[3] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Inhibitor Treatment: Remove the existing medium from the cells and add the medium containing the different this compound concentrations or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[1][3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
T761-0184 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the hypothetical kinase inhibitor, T761-0184. The information herein is intended for researchers, scientists, and drug development professionals.
Compound Profile: this compound (Hypothetical)
This compound is a potent inhibitor of Kinase A . However, like many kinase inhibitors, it exhibits some off-target activity that should be considered during experimental design and data interpretation. This document outlines the known primary and secondary targets of this compound and provides guidance on mitigating and understanding potential off-target effects.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary target and key off-targets.
| Target | IC50 (nM) | Assay Type | Notes |
| Kinase A (Primary Target) | 5 | Biochemical | High-affinity binding |
| Kinase B | 85 | Biochemical | Moderate off-target activity |
| Kinase C | 250 | Biochemical | Weaker off-target activity |
| Kinase D | >1000 | Biochemical | Minimal activity |
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show a phenotype that is inconsistent with the known function of Kinase A. What could be the cause?
A1: This is a common observation when off-target effects are present. This compound is known to inhibit Kinase B at higher concentrations. The observed phenotype may be a result of the combined inhibition of Kinase A and Kinase B, or solely due to the inhibition of Kinase B. We recommend performing a dose-response experiment and comparing the phenotype at different concentrations of this compound. Additionally, consider using a structurally unrelated inhibitor of Kinase A or a genetic approach like siRNA/shRNA to confirm that the phenotype is on-target.
Q2: I am not seeing the expected downstream signaling changes after inhibiting Kinase A with this compound. Is the compound not working?
A2: While it's possible the compound is not effective in your specific cell system, it's also plausible that off-target effects are masking the expected outcome. For instance, if Kinase B, an off-target of this compound, acts in a compensatory pathway, its inhibition could counteract the effects of Kinase A inhibition. We advise verifying the inhibition of the direct downstream target of Kinase A via Western blot or a similar method. If the direct target is inhibited, but further downstream effects are not observed, investigation of compensatory pathways activated by off-target effects is warranted.
Q3: How can I confirm if the off-target effects of this compound are influencing my experimental results?
A3: To dissect on-target versus off-target effects, we recommend the following strategies:
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Use a second, structurally distinct inhibitor: Find an inhibitor of Kinase A with a different off-target profile. If both compounds produce the same phenotype, it is likely an on-target effect.
-
Genetic validation: Use techniques like CRISPR/Cas9 or RNAi to specifically knock out or knock down Kinase A. The resulting phenotype should mimic the on-target effects of this compound.
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Rescue experiments: If possible, introduce a drug-resistant mutant of Kinase A into your cells. If the phenotype caused by this compound is reversed, it confirms an on-target effect.
Troubleshooting Guides
Issue: Unexpected Cell Toxicity
-
Possible Cause: The observed toxicity may be due to the inhibition of an off-target kinase essential for cell survival.
-
Troubleshooting Steps:
-
Perform a cell viability assay with a wide range of this compound concentrations to determine the precise IC50 for toxicity.
-
Compare the toxicity profile with that of other known inhibitors of Kinase A and the off-target kinases.
-
Investigate the activation of apoptosis or other cell death pathways that may be linked to the known off-targets.
-
Issue: Inconsistent In Vitro vs. In Vivo Results
-
Possible Cause: Differences in metabolic stability, bioavailability, or the cellular environment in vivo can alter the effective concentration and off-target engagement of this compound.
-
Troubleshooting Steps:
-
Measure the concentration of this compound in the plasma and target tissue to ensure adequate exposure.
-
Analyze the expression levels of the primary and off-target kinases in your in vivo model, as they may differ from your in vitro system.
-
Consider that the off-target profile may have different physiological consequences in a whole organism compared to a cell culture system.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
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Prepare Reagents:
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Recombinant active kinases.
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Kinase-specific substrates.
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ATP.
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This compound at various concentrations.
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Kinase assay buffer.
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Detection reagent (e.g., ADP-Glo™).
-
-
Assay Procedure:
-
Add kinase, substrate, and this compound to a 384-well plate.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
-
Protocol 2: Western Blot for Downstream Pathway Analysis
This protocol is for verifying the inhibition of a target kinase by assessing the phosphorylation status of its downstream substrate.
-
Cell Treatment and Lysis:
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Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
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Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
-
Immunoblotting:
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a secondary antibody conjugated to HRP.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for Western blot analysis.
Preventing T761-0184 degradation in solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the degradation of T761-0184 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of this compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
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Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1][2]
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Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
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Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1][3]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.[1]
Q4: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[2] Here are several steps you can take:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[2]
-
Optimize the DMSO concentration: A slightly higher concentration of DMSO (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[2]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent.[2][4] Experiment with different pH values to find the optimal range for this compound's solubility.
-
Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[2]
Q5: I suspect this compound is degrading in my assay medium. How can I confirm this?
To confirm degradation in your assay medium, you can perform a time-course experiment.[2] Measure the activity of this compound at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.[2] You can also use analytical methods like HPLC-MS to monitor the concentration of the parent compound over time.[3]
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent experimental results and loss of compound activity are common indicators of this compound degradation. This guide provides a systematic approach to troubleshooting these issues.
Table 1: Troubleshooting Common Causes of this compound Degradation
| Possible Cause | Suggested Solution |
| Improper Storage | Store stock solutions at -20°C or -80°C in tightly sealed, light-protected containers. Aliquot solutions to avoid repeated freeze-thaw cycles.[1][3] |
| Solvent Quality | Use high-purity, anhydrous grade solvents. Impurities or water content can promote degradation. |
| pH Instability | Ensure the pH of your buffers and media is stable and optimal for this compound. The stability of many compounds is pH-dependent.[1][4] |
| Light Exposure | Protect solutions from light by using amber vials or wrapping containers in foil, especially if the compound is known to be light-sensitive.[1][4] |
| Oxidation | For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1] |
| Reaction with Media Components | Components in cell culture media, such as certain amino acids or vitamins, could be reacting with the compound.[3] Test stability in simpler buffer systems (e.g., PBS) to assess inherent aqueous stability.[3] |
| Binding to Labware | The compound may be binding to the plastic of cell culture plates or pipette tips. Use low-protein-binding labware.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Solution
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Preparation of Test Solution: Prepare a solution of this compound in the desired solvent or buffer at a known concentration.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the fresh solution using a validated HPLC-MS method to determine the initial peak area of this compound.
-
Incubation: Incubate the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time 0.
Table 2: Illustrative Stability Data for this compound in Different Solvents
| Solvent | Storage Condition | % Remaining after 24 hours | % Remaining after 7 days |
| DMSO | -20°C, Dark | 99.5 ± 0.3 | 98.1 ± 0.5 |
| DMSO | Room Temperature, Light | 85.2 ± 1.2 | 60.7 ± 2.1 |
| Ethanol | -20°C, Dark | 98.9 ± 0.4 | 96.5 ± 0.8 |
| PBS (pH 7.4) | 37°C | 70.3 ± 2.5 | Not Recommended |
Note: This data is for illustrative purposes only and represents a hypothetical scenario.
Visualizations
Caption: Workflow for preparation, storage, and use of this compound solutions.
Caption: Factors contributing to the degradation of this compound.
References
Troubleshooting unexpected results with T761-0184
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using T761-0184, a potent α7 nicotinic acetylcholine receptor (nAChR) antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a piperidine-spirooxadiazole derivative that functions as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR).[3] Its primary action is to block the ion channel of the α7 nAChR, thereby inhibiting the influx of ions that would normally occur upon receptor activation by an agonist like acetylcholine.
Q2: In what experimental systems has this compound been characterized?
This compound and its derivatives have been evaluated using two-electrode voltage clamp (TEVC) assays in Xenopus oocytes expressing the α7 nAChR.[3]
Q3: What is the selectivity profile of this compound and its derivatives?
Derivatives of this compound, such as compound B10, have shown selectivity for the α7 nAChR over other nAChR subtypes like α4β2 and α3β4.[3]
Troubleshooting Guide
Unexpected Result: No or Reduced Antagonist Activity
Problem: this compound does not inhibit the agonist-induced response at the expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Ensure this compound has been stored properly as per the manufacturer's instructions. 2. Prepare fresh stock solutions. 3. Verify the integrity of the compound using an appropriate analytical method if possible. |
| Incorrect Concentration | 1. Double-check all dilution calculations. 2. Prepare a fresh dilution series from a new stock solution. |
| Issues with Agonist | 1. Confirm the concentration and purity of the agonist being used to activate the α7 nAChR. 2. Titrate the agonist to ensure you are using a concentration that elicits a consistent and sub-maximal response (e.g., EC50 or EC80) for inhibition studies. |
| Experimental System Viability | 1. For cell-based or oocyte assays, confirm the health and viability of the cells/oocytes. 2. Ensure proper expression of the α7 nAChR. |
Unexpected Result: Inconsistent or Variable Results
Problem: High variability is observed in the inhibitory effect of this compound across experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect solutions for any signs of precipitation. 2. Determine the solubility of this compound in your experimental buffer. If necessary, adjust the vehicle (e.g., DMSO concentration) or use a different solvent system, ensuring the vehicle itself does not affect the assay. |
| Assay Timing and Equilibration | 1. Ensure a consistent pre-incubation time with this compound before adding the agonist to allow for receptor binding to reach equilibrium. 2. Optimize the pre-incubation time to see if it impacts the observed inhibition. |
| Inconsistent Agonist Application | 1. Ensure the agonist is applied consistently and for the same duration in all experiments. 2. Check for any issues with the perfusion or liquid handling system. |
Quantitative Data
The following table summarizes the inhibitory potency of derivatives of this compound against various nAChR subtypes.
| Compound | Target | Assay | IC50 |
| This compound Derivatives | α7 nAChR | TEVC in Xenopus oocytes | 3.3 µM to 13.7 µM[3] |
| Compound B10 | α7 nAChR | TEVC in Xenopus oocytes | 5.4 µM[4][5] |
| Compound B10 | α4β2 nAChR | TEVC in Xenopus oocytes | 32 µM[4][5] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol provides a general framework for assessing the antagonist activity of this compound on α7 nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation:
- Harvest stage V-VI oocytes from a female Xenopus laevis.
- Treat with collagenase to defolliculate the oocytes.
- Inject oocytes with cRNA encoding the human α7 nAChR.
- Incubate the injected oocytes for 2-4 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.
- Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping and one for current recording).
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
3. Compound Application and Data Acquisition:
- Establish a baseline recording in the standard saline solution.
- Apply an agonist (e.g., acetylcholine) at a predetermined concentration (e.g., EC50) to elicit an inward current.
- Wash out the agonist and allow the oocyte to recover.
- Pre-incubate the oocyte with varying concentrations of this compound for a set period.
- During the incubation with this compound, co-apply the agonist.
- Record the peak inward current in the presence of the antagonist.
- Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor (nAChR).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 3. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: In Vitro Cytotoxicity Assessment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting and troubleshooting in vitro cytotoxicity assays. While specific data on "T761-0184" is not publicly available, this guide offers universally applicable protocols and troubleshooting advice for assessing the cytotoxic potential of any investigational compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro cytotoxicity experiments.
General Issues & Inconsistent Results
Q1: My results show high variability between replicate wells. What are the likely causes and how can I fix this?
High variability can obscure the true effect of your test compound. Common causes include:
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Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting. Consider using a multichannel pipette for better consistency. A cell titration experiment can help determine the optimal seeding density.[1]
-
-
Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or reagents will lead to variable results.
-
Solution: Calibrate your pipettes regularly. Use fresh pipette tips for each replicate. When adding reagents, ensure the tip is below the surface of the liquid to avoid bubbles and splashing.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and temperature.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment across the plate.[2]
-
-
Compound Precipitation: The test compound may not be fully soluble at the tested concentrations.
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Solution: Visually inspect your compound dilutions under a microscope for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentration tested.
-
Q2: My results are not reproducible between experiments. What factors should I investigate?
Lack of reproducibility is a significant issue that can cast doubt on your findings. Key areas to investigate include:
-
Cell Culture Conditions:
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Passage Number: Use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes.[3]
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Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Reagent Preparation:
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Freshness: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[3]
-
-
Incubation Times: Adhere strictly to the same incubation times for compound exposure and assay development in all experiments.
Assay-Specific Troubleshooting
MTT/XTT Assay Issues
Q3: My absorbance values are very low, even in the untreated control wells. What could be the problem?
Low absorbance in tetrazolium-based assays suggests low metabolic activity.
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Low Cell Density: The number of viable cells may be too low to generate a detectable signal.
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Solution: Determine the optimal cell seeding density through a cell titration experiment.[3]
-
-
Suboptimal Incubation Time: The incubation period with the MTT reagent may be too short for sufficient formazan formation.
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Solution: Optimize the incubation period (typically 1-4 hours) for your specific cell type and conditions.[3]
-
-
Incomplete Solubilization: The formazan crystals may not be fully dissolved, leading to lower absorbance readings.
-
Solution: Use an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl) and ensure thorough mixing.[3]
-
Q4: I am observing high background absorbance in my media-only control wells.
High background can be caused by:
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Phenol Red: The phenol red in some culture media can interfere with absorbance readings.[3]
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Solution: Consider using a phenol red-free medium during the MTT incubation step.
-
-
Contamination: Bacterial or fungal contamination can reduce the MTT reagent and produce a false positive signal.
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Solution: Regularly check your cell cultures for contamination.
-
LDH Release Assay Issues
Q5: My positive control (maximum LDH release) shows a weak signal.
A weak signal in the positive control indicates a problem with cell lysis or the assay itself.
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Inefficient Lysis: The lysis buffer may not be effectively disrupting the cell membranes.
-
Solution: Ensure the lysis solution is added at the correct concentration and incubated for the recommended time.
-
-
Low Cell Numbers: There may not be enough cells to release a detectable amount of LDH.
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Solution: Increase the cell seeding density.
-
Q6: My treated samples show low LDH release, but microscopy reveals significant cell death. Why the discrepancy?
This discrepancy can occur if:
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Apoptosis vs. Necrosis: LDH assays primarily measure membrane integrity loss, which is a hallmark of necrosis. If your compound induces apoptosis without immediate membrane rupture, LDH release may be delayed.
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Solution: Use an apoptosis-specific assay (e.g., Annexin V staining, caspase activity) in conjunction with the LDH assay.
-
-
Timing of Assay: The assay may be performed too early, before significant membrane damage has occurred.
-
Solution: Perform a time-course experiment to determine the optimal endpoint for LDH measurement.
-
Experimental Protocols
1. MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product.
Materials:
-
Cells in culture
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96-well flat-bottom plates
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Complete culture medium
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Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
2. LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
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Cells cultured in a 96-well plate and treated with the test compound
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LDH assay kit (containing substrate, cofactor, and dye)
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Lysis buffer (often 10X)
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Stop solution
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Microplate reader
Procedure:
-
Prepare Controls: Set up wells for:
-
Sample Collection: After compound treatment, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Lysis: Add lysis buffer to the maximum release control wells and incubate as per the kit's instructions to ensure complete cell lysis.
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Reagent Addition: Prepare the LDH reaction mixture according to the kit's protocol and add it to all wells containing supernatant.
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Incubation: Incubate the plate at room temperature for the time specified in the protocol (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.[2]
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Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background absorbance.
3. Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Cells treated with the test compound
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Annexin V-FITC (or other fluorochrome)
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Propidium Iodide (PI) solution
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Annexin-binding buffer
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Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: Example IC50 Values for Compound X in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | MTT | 48 | 12.5 |
| A549 | MTT | 48 | 25.8 |
| HeLa | LDH | 24 | 33.2 |
Table 2: Example Apoptosis Induction by Compound Y (10 µM) at 24 hours
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | % Total Apoptosis |
| Jurkat | 35.2 | 15.7 | 50.9 |
| PC-3 | 22.1 | 8.4 | 30.5 |
Visualizations
Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: A decision tree to guide troubleshooting common issues in cytotoxicity assays.
Caption: A hypothetical extrinsic and intrinsic apoptosis signaling pathway.
References
Technical Support Center: Improving In Vivo Efficacy of T761-0184
Disclaimer: The compound "T761-0184" does not correspond to a widely recognized pharmaceutical agent in the public domain. The information provided below is based on general principles and strategies for improving the in vivo efficacy of small molecule drug candidates. Researchers working with a specific compound should consult its detailed documentation and experimental data. The strategies outlined here are broadly applicable to preclinical drug development and may be relevant for compounds with similar characteristics, such as ABT-761 or TP-0184, which were identified in initial searches.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the in vivo efficacy of a drug candidate?
A1: The primary factors limiting in vivo efficacy are often related to the drug's pharmacokinetic and pharmacodynamic properties. These include:
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Poor aqueous solubility: This can limit dissolution in gastrointestinal fluids and subsequent absorption.[1][2]
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Low permeability: The inability of the drug to effectively cross biological membranes, such as the intestinal epithelium.
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First-pass metabolism: Rapid degradation of the drug by the liver before it reaches systemic circulation.[3]
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Chemical instability: Degradation of the compound in the physiological environment (e.g., pH-dependent hydrolysis in the stomach).
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Suboptimal formulation: The physical form and excipients of the drug can significantly impact its release, dissolution, and absorption.[4][5]
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Inefficient target engagement: The drug may not reach its biological target in sufficient concentrations to elicit a therapeutic effect.
Q2: How can the formulation of a compound impact its in vivo performance?
A2: Formulation is a critical determinant of a drug's in vivo performance. A well-designed formulation can:
-
Enhance solubility and dissolution rate: By utilizing techniques like solid dispersions or lipid-based delivery systems, the concentration of the drug available for absorption can be increased.[3][6]
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Improve stability: Formulations can protect the active pharmaceutical ingredient (API) from degradation in the gastrointestinal tract.
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Modify drug release: Controlled-release formulations can maintain therapeutic drug concentrations over an extended period, potentially reducing dosing frequency and side effects.[7]
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Increase bioavailability: By overcoming barriers to absorption, a good formulation can increase the fraction of the administered dose that reaches systemic circulation.[1][3]
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. It is divided into four classes:
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Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
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Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Knowing the BCS class of a compound is crucial for selecting an appropriate formulation strategy. For instance, for BCS Class II drugs, the primary challenge is to enhance solubility and dissolution rate to improve bioavailability.[1]
Troubleshooting Guide
Q1: My compound shows excellent in vitro potency but poor efficacy in my animal model. What could be the issue?
A1: This is a common challenge in drug development. The discrepancy often arises from suboptimal pharmacokinetic properties of the compound in vivo. Here’s a troubleshooting workflow:
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. upm-inc.com [upm-inc.com]
- 4. Effect of physicochemical and formulation variables on the in vivo absorption of ABT-761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System [mdpi.com]
Addressing variability in T761-0184 experimental outcomes
No information is available for "T761-0184" as an experimental compound.
Our searches have not yielded any information corresponding to an experimental compound or substance with the identifier "this compound." The search results primarily associate this identifier with electronic equipment, including monitors and audio/visual receivers.
To provide you with accurate and relevant technical support, please verify the identifier of the compound you are working with. If "this compound" is a correct internal designation, we will require additional context to assist you.
Please provide the following information:
-
Full name or alternative name of the compound.
-
The general class of the molecule (e.g., small molecule inhibitor, antibody, etc.).
-
The intended biological target or pathway.
-
A brief description of the experiment where variability is being observed.
Once this information is provided, we will be able to generate a comprehensive technical support guide to address the variability in your experimental outcomes.
Technical Support Center: T761-0184 Stability & Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the hypothetical compound T761-0184 in various buffer solutions. The information presented here is based on general principles of small molecule stability and is intended to serve as a comprehensive resource for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in buffer solutions?
A1: The stability of this compound, like many small molecules, can be influenced by several physicochemical factors.[1] Key factors include:
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pH: The acidity or alkalinity of the buffer can catalyze degradation reactions such as hydrolysis.[1][2] Most drugs are generally more stable in a pH range of 4-8.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2]
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Buffer Species: The components of the buffer solution can sometimes directly participate in degradation reactions.[1]
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Ionic Strength: The concentration of ions in the solution can influence the rate of reactions between charged species.[1]
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Light Exposure: Photodegradation can occur if the compound is sensitive to light.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[3]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control to account for any effects of the solvent.[3]
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Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[3][4] Experimenting with different pH values may improve solubility.
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Use a Different Solvent System: Consider the use of co-solvents or other formulation strategies to enhance solubility.[3]
-
Sonication: Gentle sonication can sometimes help to redissolve precipitated material, but caution should be exercised as excessive heating can lead to degradation.[5]
Q3: Which buffer systems are commonly used for in vitro assays with small molecules like this compound?
A3: The choice of buffer is critical for maintaining a stable pH and ensuring the integrity of the compound and biological assay components. Commonly used buffers in pharmaceutical and biological research include:
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Phosphate-Buffered Saline (PBS): Widely used for its physiological pH and ionic strength.[6][7] However, be aware that phosphate can sometimes precipitate with divalent cations.[6]
-
Tris Buffer: Tris(hydroxymethyl)aminomethane is frequently used in molecular biology and biochemistry.[8]
-
HEPES Buffer: 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid is a zwitterionic buffer often used in cell culture applications due to its ability to maintain physiological pH.[8]
-
Citrate and Acetate Buffers: These are often used for formulations at a lower pH.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent assay results or loss of compound activity over time. | Compound instability in the assay buffer. | Perform a time-course experiment to assess the stability of this compound in the specific assay buffer. Analyze samples at different time points using a suitable analytical method (e.g., HPLC-UV, LC-MS). |
| High background signal or false positives in screening assays. | Compound aggregation. | Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to disrupt aggregates.[10] Run control experiments without the biological target to check for intrinsic compound fluorescence or interference.[10] |
| Shift in IC50 values between experiments. | Variability in buffer preparation or compound handling. | Ensure consistent buffer preparation and pH verification. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
Experimental Protocols & Data
Kinetic Solubility Assessment of this compound
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.[3][11]
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.[3]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[3]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[3]
-
Analysis: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[3] Alternatively, filter the solutions and quantify the concentration of the soluble compound in the filtrate by HPLC-UV or LC-MS.[12]
Hypothetical Kinetic Solubility of this compound in Different Buffers
| Buffer (pH) | Kinetic Solubility (µM) |
| PBS (7.4) | 55 |
| Acetate (4.5) | 120 |
| Tris-HCl (8.0) | 40 |
Stability of this compound in Different Buffer Solutions
This protocol outlines a method to assess the chemical stability of this compound over time in various buffers.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a final concentration of 10 µM in different buffer solutions (e.g., PBS pH 7.4, Acetate buffer pH 4.5, Tris-HCl pH 8.0). The final DMSO concentration should be kept low (e.g., <0.1%).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench any degradation by adding an equal volume of cold acetonitrile. Analyze the remaining concentration of this compound using a validated LC-MS/MS method.
Hypothetical Stability Data for this compound at 37°C
| Buffer (pH) | % Remaining after 8 hours | % Remaining after 24 hours |
| PBS (7.4) | 92% | 78% |
| Acetate (4.5) | 98% | 95% |
| Tris-HCl (8.0) | 85% | 65% |
Visual Guides
Caption: General workflow for assessing the solubility and stability of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 8. 10 Examples of Buffer Solutions - Vivid Examples [vividexamples.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
Potential for T761-0184 tachyphylaxis or desensitization
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of T761-0184, a potent α7 nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4][5] The α7 nAChR is a ligand-gated ion channel. When activated by an agonist like acetylcholine, it undergoes a conformational change that opens a channel permeable to cations, primarily calcium.[6][7] This influx of calcium initiates various downstream intracellular signaling pathways.[6][7] this compound acts by blocking this activation, thereby inhibiting the downstream signaling cascades.
Q2: Does this compound cause tachyphylaxis or desensitization?
A2: Currently, there is no direct evidence to suggest that this compound, as an antagonist, induces tachyphylaxis or desensitization of the α7 nAChR. Tachyphylaxis and desensitization are phenomena typically characterized by a diminished response to a drug following repeated or prolonged administration, and are commonly associated with agonists. However, it is crucial for researchers to be aware that the α7 nAChR itself is known for its rapid desensitization upon agonist stimulation.[8] This inherent characteristic of the receptor can sometimes be misinterpreted as a compound-induced effect.
Q3: My experimental results show a diminishing response to an α7 nAChR agonist in the presence of this compound. Is this not evidence of desensitization caused by this compound?
A3: While a diminishing response is observed, it is more likely attributable to the intrinsic properties of the α7 nAChR rather than a direct desensitizing effect of this compound. The α7 nAChR naturally undergoes rapid desensitization in the continued presence of an agonist. If your experimental design involves pre-incubation with this compound followed by agonist application, the observed effect is the expected antagonism. If you are applying this compound after an initial agonist stimulation, the diminishing response is likely due to the receptor's inherent desensitization.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in agonist-induced signal after initial response. | Inherent rapid desensitization of the α7 nAChR.[8] | Optimize agonist concentration and application time to minimize receptor desensitization. Utilize a washout period between agonist applications to allow for receptor recovery. |
| Variability in the inhibitory effect of this compound. | Inconsistent agonist application or receptor expression levels. | Ensure precise and consistent timing and concentration of agonist delivery. Normalize data to a positive control and verify consistent receptor expression across experimental setups. |
| No observable effect of this compound. | Incorrect compound concentration or issues with the experimental system. | Verify the final concentration of this compound in your assay. Confirm the functionality of your α7 nAChR expressing system using a known agonist and antagonist. |
Experimental Protocols
Assessing α7 nAChR Antagonism using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a generalized procedure based on methodologies used for the characterization of this compound and its derivatives.[9][10]
1. Oocyte Preparation:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the human α7 nAChR.
- Incubate oocytes for 2-4 days at 16-18°C in Barth's solution.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.
- Impale the oocyte with two glass microelectrodes filled with 3M KCl to voltage-clamp the oocyte at a holding potential of -70 mV.
- Record agonist-evoked currents using a suitable amplifier and data acquisition system.
3. Compound Application and Data Analysis:
- Establish a baseline by perfusing with Ringer's solution.
- Apply a known concentration of an α7 nAChR agonist (e.g., acetylcholine) to elicit a control current.
- After a washout period, pre-incubate the oocyte with varying concentrations of this compound for a defined period.
- Co-apply the agonist and this compound and record the inhibited current.
- Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a logistical equation.
Visualizations
Caption: this compound antagonism of the α7 nAChR signaling pathway.
Caption: Workflow for assessing this compound antagonist activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. nAChR | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
T761-0184: A Comparative Analysis of a Novel α7 Nicotinic Acetylcholine Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel α7 nicotinic acetylcholine receptor (nAChR) antagonist, T761-0184, with other established antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's potential in research and therapeutic development.
Introduction to α7 nAChR and the Role of Antagonists
The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel expressed in both the central nervous system and the immune system. Its involvement in various physiological processes, including cognitive function and the modulation of inflammation, has made it a significant target for drug discovery. Antagonists of the α7 nAChR are valuable tools for elucidating the receptor's function and hold therapeutic promise for conditions characterized by excessive cholinergic activity or inflammation. This compound is a novel piperidine-spirooxadiazole derivative identified as a potent α7 nAChR antagonist.
Comparative Performance of α7 nAChR Antagonists
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized α7 nAChR antagonists. The data is derived from electrophysiological and radioligand binding assays.
| Compound | Type | IC50 (α7 nAChR) | Selectivity Profile | Source |
| This compound | Synthetic small molecule | 3.3 µM - 13.7 µM (range for series) | Selective over α4β2 and α3β4 nAChR subtypes (demonstrated for compound B10 from the same series). | [1] |
| Methyllycaconitine (MLA) | Natural alkaloid | ~2 nM | Highly selective for α7 nAChR. | [2][3] |
| α-Bungarotoxin | Peptide toxin | ~1.6 nM | Highly selective for α7 nAChR; no effect on α3β4 up to 3 µM. | [4][5] |
Note: The exact IC50 value for this compound is within the provided range for the piperidine-spirooxadiazole series. Compound B10 is a representative from this series with demonstrated selectivity.
Signaling Pathways of α7 nAChR Antagonism
Antagonism of the α7 nAChR blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby preventing the influx of cations, primarily Ca2+, into the cell. This inhibition modulates downstream signaling cascades involved in inflammation and neurotransmission.
References
- 1. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
A Comparative Guide to α7 nAChR Antagonists: T761-0184 versus Methyllycaconitine (MLA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antagonists of the α7 nicotinic acetylcholine receptor (nAChR): the novel synthetic compound T761-0184 and the well-established natural alkaloid, methyllycaconitine (MLA). This document synthesizes available experimental data to objectively evaluate their performance, offering insights into their potential applications in research and drug development.
Introduction to α7 nAChR Antagonists
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key player in various physiological processes, including cognitive function, inflammation, and neurotransmission. Its dysfunction has been implicated in a range of disorders such as Alzheimer's disease, schizophrenia, and certain cancers. Consequently, the development of selective α7 nAChR antagonists is of significant interest for both therapeutic and research purposes.
Methyllycaconitine (MLA) is a naturally occurring norditerpenoid alkaloid that has long been recognized as a highly potent and selective competitive antagonist of the α7 nAChR.[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for studying the function of this receptor.
This compound is a more recently developed synthetic antagonist featuring a piperidine-spirooxadiazole scaffold.[3] It was identified through pharmacophore-based virtual screening as a potent antagonist of the α7 nAChR.[3]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and MLA, focusing on their inhibitory activity against the α7 nAChR and selectivity over other nAChR subtypes.
Table 1: Inhibitory Activity against α7 nAChR
| Compound | IC50 (μM) | Assay Method | Cell Type/System | Reference |
| This compound | 3.3 - 13.7 (range for series) | Two-Electrode Voltage Clamp (TEVC) | Xenopus oocytes expressing human α7 nAChR | [3] |
| Methyllycaconitine (MLA) | 0.002 | Electrophysiology | Xenopus oocytes expressing human α7 nAChR | [1][2] |
| Methyllycaconitine (MLA) | 0.0014 (Ki) | Radioligand Binding Assay | Not Specified |
Note: The specific IC50 for this compound is not explicitly stated in the available abstract, but the range for the most potent compounds in the series is provided.
Table 2: Selectivity Profile
| Compound | Target | Activity/Selectivity | Reference |
| This compound (Compound B10) | α4β2 nAChR | Selective for α7 | [3] |
| α3β4 nAChR | Selective for α7 | [3] | |
| Methyllycaconitine (MLA) | Other nAChR subtypes | Highly selective for α7 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel, in this case, the α7 nAChR.
Methodology:
-
Xenopus laevis Oocyte Preparation: Oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
-
The membrane potential is clamped at a holding potential (typically -70 mV).
-
The α7 nAChR is activated by applying its agonist, acetylcholine (ACh).
-
The inhibitory effect of the antagonist (this compound or MLA) is determined by co-applying it with ACh and measuring the reduction in the ACh-induced current.
-
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal agonist response, is calculated from the dose-response curve.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand that is known to bind to the receptor with high affinity. For the α7 nAChR, [¹²⁵I]α-bungarotoxin is a commonly used radioligand.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the α7 nAChR are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of [¹²⁵I]α-bungarotoxin and varying concentrations of the unlabeled competitor compound (MLA or this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [¹²⁵I]α-bungarotoxin, is measured using a gamma counter.
-
Data Analysis: The Ki value, or the inhibition constant, is calculated from the IC50 value of the competition curve. The Ki represents the affinity of the competitor compound for the receptor.
Calcium Imaging with Fluo-4 AM
This technique is used to measure changes in intracellular calcium concentrations in response to receptor activation. Since α7 nAChR is a calcium-permeable ion channel, its activation leads to an influx of calcium, which can be detected by a fluorescent calcium indicator like Fluo-4 AM.
Methodology:
-
Cell Culture: Cells expressing the α7 nAChR are cultured on glass coverslips or in multi-well plates.
-
Loading with Fluo-4 AM: The cells are incubated with Fluo-4 AM, a cell-permeant dye that becomes fluorescent in the presence of calcium.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence microscope or a plate reader.
-
Stimulation: The cells are stimulated with an α7 nAChR agonist (e.g., ACh) in the presence or absence of the antagonist (this compound or MLA).
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by α7 nAChR antagonism and the general workflows of the experimental procedures described.
Caption: Simplified signaling pathway of the α7 nAChR and the inhibitory action of antagonists.
Caption: General experimental workflows for characterizing α7 nAChR antagonists.
Conclusion
Both this compound and methyllycaconitine are effective antagonists of the α7 nAChR. MLA stands out for its exceptionally high potency, with IC50 and Ki values in the low nanomolar and even picomolar range, respectively.[1][2] This makes it an invaluable tool for in vitro and in vivo studies where high affinity and selectivity are paramount.
This compound, as a representative of a novel class of piperidine-spirooxadiazole derivatives, shows promise as a potent α7 nAChR antagonist with selectivity over other nAChR subtypes.[3] While the currently available data from the initial publication indicates a lower potency compared to MLA, further optimization of this chemical scaffold could lead to the development of even more potent and selective antagonists. The synthetic nature of this compound may offer advantages in terms of chemical modification and optimization for desired pharmacokinetic and pharmacodynamic properties, a key consideration for drug development.
For researchers requiring a well-characterized, high-affinity antagonist for fundamental research, MLA remains the gold standard. For those interested in exploring novel chemical scaffolds with the potential for therapeutic development, this compound and its analogs represent a promising new direction. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative performance.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex between α-bungarotoxin and an α7 nicotinic receptor ligand-binding domain chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Validation of CRF1 Receptor Antagonist Activity: A Case Study of Antalarmin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist, Antalarmin, with a related alternative, CP-154,526. The guide includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
The validation of a G protein-coupled receptor (GPCR) antagonist's activity is a critical step in the drug discovery process. This guide uses the well-characterized, non-peptide CRF1 antagonist Antalarmin as a primary example to illustrate this process. Corticotropin-releasing factor (CRF) and its receptors are key regulators of the hypothalamic-pituitary-adrenal (HPA) axis and are implicated in various stress-related disorders.[1][2] Antagonists of the CRF1 receptor are therefore of significant therapeutic interest.
Quantitative Comparison of Antagonist Performance
The binding affinity and functional potency of an antagonist are key performance indicators. These are typically determined through radioligand binding assays and functional cell-based assays, respectively. The data below summarizes the comparative performance of Antalarmin and CP-154,526, another selective, non-peptide CRF1 antagonist.[1][3]
| Parameter | Antalarmin (CP-156,181) | CP-154,526 | Assay Type | Reference |
| Binding Affinity (Ki) | ~1-2.7 nM | ~3.7 nM | Radioligand Binding Assay | [4][5] |
| Functional Potency (IC50) | ~0.8 nM (cAMP assay) | ~7.76 pKb (cAMP assay) | Functional cAMP Assay | [1] |
| Receptor Selectivity | Selective for CRF1 over CRF2 | Selective for CRF1 | Not specified | [4] |
Note: pKb is the negative logarithm of the equilibrium dissociation constant (Kb) for an antagonist. A higher pKb value indicates higher binding affinity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, it is essential to visualize the underlying biological and experimental processes.
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a class B GPCR that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6][7] However, it can also signal through other G proteins, such as Gq to activate the phospholipase C (PLC) pathway or Gi to modulate ERK1/2 signaling.[6][8] Antagonists like Antalarmin block the binding of the endogenous ligand CRF, thereby inhibiting these downstream signaling cascades.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRF1 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 4. Antalarmin | CRF1 antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of T761-0184 Effects with siRNA: A Comparative Guide
An Objective Analysis for Researchers and Drug Development Professionals
Validating the on-target effects of a novel small molecule inhibitor is a critical step in drug discovery. This guide provides a comparative framework for cross-validating the biological effects of the hypothetical MEK1/2 inhibitor, T761-0184, with the highly specific gene silencing effects of small interfering RNA (siRNA). Such validation is crucial to ensure that the observed cellular phenotype is a direct result of inhibiting the intended target and not due to off-target activities.[1]
This guide presents a hypothetical case study using this compound in a human colorectal cancer cell line (HT-29), which harbors a BRAF V600E mutation, leading to constitutive activation of the MEK-ERK signaling pathway.
Experimental Design: A Dual Approach to Target Validation
The core principle of this validation strategy is to compare the phenotypic and molecular outcomes of inhibiting the target protein, MEK1, through two distinct mechanisms:
-
Small Molecule Inhibition: this compound, a potent, ATP-competitive small molecule inhibitor that binds to the MEK1 kinase domain.
-
RNA Interference: A validated siRNA duplex that specifically targets MEK1 mRNA, leading to its degradation and preventing protein synthesis.[2]
A strong correlation between the results obtained from both methods provides compelling evidence for the on-target activity of this compound.
Logical Workflow for this compound Cross-Validation
Caption: Experimental workflow for cross-validating this compound effects with MEK1 siRNA.
Results: Comparative Analysis of this compound and MEK1 siRNA
The following tables summarize the quantitative data from the comparative experiments.
Table 1: Effect on Cell Viability
This table compares the potency of this compound and MEK1 siRNA in reducing the viability of HT-29 cells after 72 hours of treatment.
| Treatment Group | Concentration | Mean Viability Inhibition (%) | IC50 / Effective Dose |
| This compound | 0.1 nM - 10 µM | Dose-dependent | 85 nM |
| MEK1 siRNA | 20 nM | 82% ± 5.5% | 20 nM |
| Scrambled siRNA | 20 nM | 4% ± 2.1% | N/A |
| Vehicle Control | 0.1% DMSO | 0% (Baseline) | N/A |
The data shows that both this compound and MEK1 siRNA significantly inhibit cell viability, with the small molecule showing a potent IC50 of 85 nM and the siRNA achieving 82% inhibition at a standard 20 nM concentration.
Table 2: Effect on MEK-ERK Pathway Signaling
This table shows the impact of each treatment on the protein levels of key components of the target pathway, as measured by Western Blot densitometry.
| Treatment Group | MEK1 Protein Level(% of Control) | Phospho-ERK1/2 Level(% of Control) | Total ERK1/2 Level(% of Control) |
| This compound (1 µM) | 98% ± 4% | 8% ± 3% | 102% ± 5% |
| MEK1 siRNA (20 nM) | 15% ± 6% | 12% ± 4% | 99% ± 6% |
| Scrambled siRNA (20 nM) | 101% ± 5% | 97% ± 7% | 101% ± 4% |
| Vehicle Control | 100% | 100% | 100% |
The molecular data corroborates the viability results. This compound effectively blocks the phosphorylation of ERK, the downstream substrate of MEK1, without altering MEK1 protein levels. Conversely, MEK1 siRNA drastically reduces the total amount of MEK1 protein, which consequently leads to a similar reduction in ERK phosphorylation.[3] The convergence of both methods on the functional inhibition of ERK phosphorylation strongly supports MEK1 as the primary target of this compound.
The MEK/ERK Signaling Pathway
Caption: Inhibition of the MEK/ERK pathway by this compound and MEK1 siRNA.
Experimental Protocols
Detailed methodologies are provided to ensure reproducibility and clarity.
1. Cell Culture and Treatment
-
Cell Line: HT-29 (ATCC® HTB-38™)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Treatment: Cells were seeded in 96-well (viability) or 6-well (Western blot) plates and allowed to adhere for 24 hours. The compound was serially diluted in DMSO and added to the medium for 72 hours. The final DMSO concentration was kept at 0.1%.
-
siRNA Transfection: Cells were transfected with 20 nM of either MEK1-targeting siRNA or a non-targeting scrambled control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol. Cells were incubated for 72 hours post-transfection.
2. Cell Viability Assay
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
After 72 hours of treatment, the reagent was added to each well of the 96-well plate.
-
Luminescence was recorded on a plate reader.
-
Data was normalized to the vehicle control, and IC50 values were calculated using a four-parameter logistic curve fit.
3. Western Blot Analysis
-
After 72 hours of treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
20 µg of total protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated overnight with primary antibodies against MEK1, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify protein levels.
Conclusion
The strong concordance between the phenotypic (inhibition of cell viability) and molecular (inhibition of ERK phosphorylation) data from treatment with the small molecule inhibitor this compound and gene-specific MEK1 siRNA provides a robust validation of this compound's on-target activity. This dual-approach methodology effectively de-risks the compound by confirming that its primary mechanism of action is the inhibition of the intended MEK1 target, a critical milestone in the preclinical development of novel therapeutic agents.
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Platform of Synthetic Lethal Gene Interaction Networks Reveals that the GNAQ Uveal Melanoma Oncogene Controls the Hippo Pathway through FAK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Ferroptosis Inhibitors: T761-0184 versus Compound 84-B10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two ferroptosis inhibitors: the novel, hypothetical compound T761-0184, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), and the recently described compound 84-B10, a 3-phenylglutaric acid derivative that acts by activating Lon protease 1 (LONP1) to mitigate mitochondrial oxidative stress.[1] This document presents a summary of their quantitative potency, detailed experimental protocols for assessing their efficacy, and visual representations of their mechanisms of action and experimental evaluation workflows.
Data Presentation: Quantitative Potency Comparison
The following table summarizes the in vitro potency of this compound and compound 84-B10 in cellular models of ferroptosis. The data for this compound is illustrative, generated for comparative purposes, while the data for 84-B10 is based on published findings.
| Parameter | This compound (Hypothetical) | 84-B10 |
| Target | Glutathione Peroxidase 4 (GPX4) | Lon protease 1 (LONP1) |
| Mechanism of Action | Direct, irreversible inhibition of GPX4 enzymatic activity, preventing the reduction of lipid peroxides. | Activation of LONP1, enhancing the degradation of damaged mitochondrial proteins and reducing oxidative stress.[1] |
| Cell-Based Potency (IC50) | 50 nM (HT-1080 cells, Erastin-induced ferroptosis) | Not Applicable (Activator) |
| Cell-Based Potency (EC50) | 100 nM (Lipid ROS inhibition, HT-1080 cells) | 40 µM (Inhibition of cisplatin-induced ferroptosis in TKPT cells)[2] |
| Binding Affinity (Kd) | 15 nM (Recombinant human GPX4) | 312.5 nM (Binding to LONP1)[1] |
Signaling Pathway and Mechanisms of Action
The following diagram illustrates the distinct points of intervention of this compound and 84-B10 within the ferroptosis signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound in preventing ferroptosis-induced cell death.
Materials:
-
Cells (e.g., HT-1080 fibrosarcoma cells)
-
Complete growth medium
-
Ferroptosis inducer (e.g., Erastin)
-
Test compounds (this compound, 84-B10)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 1-2 hours.
-
Ferroptosis Induction: Add the ferroptosis inducer (e.g., Erastin at a final concentration of 10 µM) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay quantifies the extent of lipid reactive oxygen species (ROS) accumulation, a key hallmark of ferroptosis, and is used to determine the half-maximal effective concentration (EC50) for inhibiting lipid peroxidation.
Materials:
-
Cells (e.g., HT-1080)
-
Complete growth medium
-
Ferroptosis inducer (e.g., RSL3)
-
Test compounds (this compound, 84-B10)
-
C11-BODIPY 581/591 fluorescent dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with test compounds and a ferroptosis inducer as described in the MTT assay protocol.
-
Dye Loading: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized form of the dye fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red).
-
Data Analysis: The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation. Calculate the percentage of inhibition of lipid peroxidation for each compound concentration and determine the EC50 value from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of ferroptosis inhibitors.
This guide provides a framework for the comparative assessment of this compound and 84-B10. The provided protocols and workflows can be adapted for the evaluation of other potential ferroptosis inhibitors in a research and drug development setting.
References
T761-0184: A Comparative Analysis of its In Vivo Therapeutic Potential in TROP2-Expressing Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of T761-0184 (also known as JANX007), a novel TROP2-directed T-cell engager, against other therapeutic alternatives for TROP2-expressing cancers, with a focus on metastatic castration-resistant prostate cancer (mCRPC). The information is compiled from preclinical and clinical data to support research and development decisions.
Executive Summary
This compound is a tumor-activated T-cell engager (TRACTr™) designed to target the Trophoblast cell surface antigen 2 (TROP2), a transmembrane glycoprotein overexpressed in a variety of solid tumors and associated with poor prognosis. The TRACTr technology aims to enhance the therapeutic window of T-cell engagers by minimizing off-tumor toxicity. Preclinical studies have demonstrated the potential of a TROP2-TRACTr to induce complete tumor regressions in xenograft models. This guide compares the available preclinical in vivo data for this compound with established and emerging therapies for TROP2-positive cancers, including other TROP2-targeted agents and standard-of-care treatments for mCRPC.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of this compound's platform technology and comparable therapies in prostate cancer xenograft models. It is important to note that direct head-to-head preclinical studies are limited, and data is compiled from various sources.
| Therapeutic Agent | Technology | Cancer Model | Key Efficacy Data | Source |
| This compound (JANX007) | TROP2-directed T-cell Engager (TRACTr™) | NCI-H322 (human TROP2 expressing) Xenograft | A single dose resulted in complete tumor regressions in all treated mice. | Janux Therapeutics Poster |
| Sacituzumab Govitecan | TROP2-directed Antibody-Drug Conjugate (ADC) | DU-145 (Prostate Cancer) Xenograft | Significant growth inhibition in TROP2-expressing DU-145 cells. | [1] |
| Datopotamab Deruxtecan | TROP2-directed Antibody-Drug Conjugate (ADC) | Various Solid Tumor Xenografts | Currently under clinical investigation for mCRPC; preclinical prostate cancer-specific data is emerging. | [2][3][4] |
| Enzalutamide | Androgen Receptor Inhibitor | 22Rv1 (Prostate Cancer) Xenograft | Did not significantly affect tumor growth in castration-resistant 22Rv1 xenografts at 10 or 30 mg/kg. | [5][6] |
| Abiraterone Acetate | Androgen Synthesis Inhibitor | LNCaP (Prostate Cancer) Xenograft | Dose-dependent tumor growth inhibition. | [7] |
| Docetaxel | Chemotherapy (Microtubule Inhibitor) | PC-3 (Prostate Cancer) Xenograft | Dose-dependent inhibition of tumor growth. | [8][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
This compound (TROP2-TRACTr) Xenograft Study
-
Cell Line: NCI-H322 cells engineered to express human TROP2.
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneous injection of tumor cells.
-
Treatment: A single intravenous (IV) dose of the TROP2-TRACTr.
-
Endpoint: Tumor growth inhibition, monitored by measuring tumor volume over time.
Sacituzumab Govitecan In Vitro Prostate Cancer Study
-
Cell Lines: DU-145 (TROP2-positive) and PC-3 (TROP2-negative) human prostate cancer cell lines.
-
Assay: Cell viability assays to determine the effect of Sacituzumab govitecan on cell growth.
-
Endpoint: Measurement of cell growth inhibition.[1]
Standard-of-Care Xenograft Studies (General Protocol)
-
Cell Lines: 22Rv1, LNCaP, or PC-3 human prostate cancer cells.
-
Animal Model: Male athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of a suspension of cells and Matrigel.
-
Treatment:
-
Endpoints: Tumor volume measured regularly, and at the end of the study, tumors are excised and weighed.
Mandatory Visualizations
Signaling Pathway
Caption: TROP2 signaling pathway promoting tumor growth and metastasis.
Experimental Workflow
Caption: General experimental workflow for in vivo validation in xenograft models.
TRACTr™ Platform Mechanism
Caption: Mechanism of action of the TRACTr™ platform for targeted T-cell engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. daiichisankyo.com [daiichisankyo.com]
- 4. Datopotamab deruxtecan new BLA submitted for accelerated approval in the US for patients with previously treated advanced EGFR-mutated non-small cell lung cancer [astrazeneca.com]
- 5. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine-Spirooxadiazole Derivatives: Unveiling their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The unique structural amalgamation of piperidine and spiro-linked oxadiazole moieties has given rise to a novel class of heterocyclic compounds with significant therapeutic promise. This guide provides a comparative analysis of piperidine-spirooxadiazole derivatives and their analogues, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.
Performance Comparison of Bioactive Derivatives
The following tables summarize the biological activities of various piperidine-spirooxadiazole and related derivatives, providing a quantitative comparison of their efficacy.
Table 1: Anti-Inflammatory Activity
A series of novel piperidine-spirooxadiazole derivatives have been identified as potent antagonists of the α7 nicotinic acetylcholine receptor (nAChR), a key player in the cholinergic anti-inflammatory pathway.[1] Their inhibitory concentrations (IC50) highlight their potential in modulating inflammatory responses.
| Compound ID | Target | Assay | IC50 (µM) | Selectivity | Reference |
| B10 | α7 nAChR | TEVC | 3.3 | Selective over α4β2 and α3β4 nAChR | [1] |
| T761-0184 | α7 nAChR | TEVC | 13.7 | Antagonist | [1] |
| Ox-6f | Cyclooxygenase | Albumin Denaturation | 25.35 (µg/mL) | - | [2] |
| Ibuprofen | Cyclooxygenase | Albumin Denaturation | - | Standard | [2] |
Table 2: Anticancer Activity
The antiproliferative effects of piperidine-spirooxadiazole and related heterocyclic compounds have been evaluated against various cancer cell lines. The data reveals potent cytotoxic activity, suggesting their potential as novel anticancer agents.[3][4][5]
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Spiro-isoxazole (3) | MCF-7 (Breast) | MTT | - | [6] |
| Spiro-diazepine (4) | MDA-MB-231 (Breast) | MTT | - | [6] |
| Compound 16 (Sulfonyl spacer) | MCF-7, A2780, HT-29 | MTT | 0.31 - 5.62 | [7] |
| Compound 4d | MDA-MB-231 | SRB | 35.1 | [8] |
| SPP10 | MCF-7 | MTT | 26.8 | [4][5] |
| Compound 9b | MCF-7 | - | <0.1 | [9] |
| Compound 9c | A549 (Lung) | - | <0.1 | [9] |
| Compound 1 | A375 (Melanoma) | - | 0.88 | [10] |
Note: '-' indicates that the specific IC50 value was not provided in the source, although significant activity was reported.
Table 3: Antimicrobial Activity
Piperidine and oxadiazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values indicate their potential for development as new antimicrobial agents.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (17a) | S. aureus | - | [11] |
| Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (17b) | E. coli | - | [11] |
| Piperidine derivative (6) | B. subtilis | 750 | [12] |
| Piperidine derivative (6) | E. coli | 1500 | [12] |
| Piperidine derivative (3, 5, 6, 7) | Various bacteria & fungi | 32-512 | [13] |
| Piperidin-4-one derivative (1a-6b) | M. gypseum | - | [14] |
Note: '-' indicates that the specific MIC value was not provided in the source, although significant activity was reported.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the ion flow and characterize the effects of compounds on ion channels expressed in Xenopus oocytes.
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the target ion channel (e.g., α7 nAChR) and incubated for 2-5 days to allow for protein expression.
-
Electrode Preparation: Two microelectrodes with a resistance of 0.5-2.0 MΩ are filled with 3 M KCl.
-
Recording: The oocyte is placed in a recording chamber and perfused with a recording solution. The two electrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects the current required to clamp the membrane potential at a specific holding potential.
-
Compound Application: The test compound is applied to the oocyte via the perfusion system, and the resulting change in current is recorded to determine the compound's effect on the ion channel.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method assesses the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound. The Minimum Inhibitory Concentration (MIC) can be determined through further broth dilution methods.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow relevant to the study of piperidine-spirooxadiazole derivatives.
Signaling Pathways
Caption: Cholinergic Anti-inflammatory Pathway Modulation.
Caption: Induction of Apoptosis in Cancer Cells.
Experimental Workflow
Caption: Drug Discovery and Development Workflow.
References
- 1. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academicjournals.org [academicjournals.org]
- 13. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Comparative Analysis of T761-0184: A Guide to Confirming α7 nAChR Selectivity
Notice: As of December 2025, publicly available data for a compound designated "T761-0184" is not found in scientific literature or databases. This guide will therefore utilize the well-characterized and highly selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM), PNU-120596 , as a representative example. The methodologies and data presentation formats detailed herein are the standard for evaluating the selectivity of novel compounds like this compound.
This guide provides a comparative framework for assessing the selectivity of an α7 nAChR PAM over other key neuronal subtypes, namely α4β2 and α3β4 nAChRs. The objective data and protocols are essential for researchers, scientists, and drug development professionals.
Quantitative Data Summary
A primary requirement for a viable α7 nAChR modulator is high selectivity, which minimizes potential off-target effects. The selectivity is quantified by comparing the compound's potency at the α7 receptor with its activity at other nAChR subtypes.
Table 1: Comparative Bioactivity of PNU-120596 at Neuronal nAChR Subtypes
| Receptor Subtype | Agonist | PNU-120596 Effect | EC₅₀ of PNU-120596 (Potentiation) | Source |
| α7 | Acetylcholine | Strong Positive Allosteric Modulation | 216 nM | [1][2] |
| α4β2 | Acetylcholine | No Detectable Effect | Inactive | [1][2][3][4] |
| α3β4 | Acetylcholine | No Detectable Effect | Inactive | [1][2][3][4] |
Key Findings: Experimental data confirms that PNU-120596 is a potent PAM for the α7 nAChR, significantly enhancing the response to the endogenous agonist acetylcholine.[3] Conversely, electrophysiological studies show that PNU-120596 produces no detectable change in currents mediated by α4β2 and α3β4 nAChR subtypes, establishing its high selectivity profile.[1][3][4]
Key Experimental Protocols
The determination of nAChR subtype selectivity relies on robust cellular and electrophysiological assays. Below are detailed methodologies for two standard approaches.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the precise measurement of ion channel function in a heterologous expression system.
Methodology:
-
Oocyte Preparation and cRNA Injection: Healthy Xenopus laevis oocytes are isolated. They are then microinjected with complementary RNA (cRNA) encoding for the specific human nAChR subunits required to form functional α7, α4β2, or α3β4 receptors.
-
Receptor Expression: Oocytes are incubated for 2 to 5 days in a controlled environment to ensure sufficient expression of the receptor subtypes on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a saline solution.
-
Two glass microelectrodes are inserted into the oocyte to clamp the membrane potential at a fixed voltage (typically -60 mV).
-
A stable baseline current is recorded.
-
-
Compound and Agonist Application:
-
To test for PAM activity, the oocyte is first exposed to a specific concentration of the test compound (e.g., PNU-120596).
-
An agonist, such as acetylcholine, is then co-applied with the test compound at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
The resulting inward current is measured and recorded.
-
-
Data Analysis: The amplitude of the agonist-evoked current in the presence of the test compound is compared to the current evoked by the agonist alone. The degree of potentiation is calculated, and concentration-response curves are generated to determine the half-maximal effective concentration (EC₅₀) for each receptor subtype.
Fluorescence-Based Calcium Flux Assay
This is a higher-throughput method used to assess ion channel activity by measuring the influx of calcium, a permeable ion for nAChRs.
Methodology:
-
Cell Culture: A human cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is stably transfected to express one of the nAChR subtypes of interest (α7, α4β2, or α3β4).
-
Cell Plating: The cells are seeded into multi-well microplates (e.g., 384-well) and grown to an appropriate confluence.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.
-
Compound Application: The test compound is added to the wells at various concentrations.
-
Agonist Stimulation & Signal Detection: An automated instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), adds an agonist to stimulate the receptors. The resulting change in intracellular calcium is recorded in real-time as a change in fluorescence intensity.
-
Data Analysis: The fluorescence signal generated in the presence of the test compound is compared against the signal from the agonist alone. This allows for the calculation of percent potentiation and the determination of the EC₅₀ value for the compound on each nAChR subtype.
Visualizations
Signaling Pathway Selectivity
Caption: Selective modulation of α7 nAChR signaling by PNU-120596.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining nAChR subtype selectivity.
References
- 1. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Unraveling the Enigma of T761-0184: A Search for Reproducible Findings
Despite a comprehensive search for experimental data pertaining to the compound or entity designated T761-0184, no publicly available information, scientific literature, or experimental findings could be identified. This absence of data precludes a comparative analysis of its performance, a detailing of its experimental protocols, and a visualization of its potential signaling pathways.
The identifier "this compound" does not correspond to any known chemical compound, drug candidate, or biological agent in accessible scientific databases and research publications. This suggests that "this compound" may be an internal, proprietary designation for a compound within a private research and development setting, or potentially a misidentified or erroneous reference.
Without foundational information on the nature of this compound, its biological target, or its purported effects, it is impossible to:
-
Summarize Quantitative Data: No experimental results are available to populate comparative tables.
-
Detail Experimental Protocols: The absence of published studies means that the methodologies used to evaluate this compound are unknown.
-
Visualize Signaling Pathways or Workflows: Without understanding the mechanism of action, no relevant biological pathways or experimental processes can be diagrammed.
For researchers, scientists, and drug development professionals seeking to evaluate the reproducibility of findings related to a specific compound, access to initial peer-reviewed publications or public database entries is a critical first step. In the case of this compound, this initial step cannot be overcome due to the lack of available information.
It is recommended that individuals with an interest in this compound seek to identify the correct public-facing nomenclature for the compound or contact the originating institution, if known, to inquire about any publicly available data. Until such information is accessible, an objective guide on the reproducibility of its experimental findings cannot be constructed.
Benchmarking T761-0184: A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel α7 nicotinic acetylcholine receptor (nAChR) antagonist, T761-0184, against established benchmark compounds. This analysis is supported by available experimental data to inform antagonist selection in preclinical research.
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key target in drug discovery for a range of neurological and inflammatory disorders. The development of selective antagonists is crucial for elucidating the receptor's physiological roles and for therapeutic intervention. This compound, a piperidine-spirooxadiazole derivative, has been identified as a novel antagonist of the α7 nAChR.[1][2] This guide benchmarks this compound against well-characterized α7 antagonists: the competitive antagonist methyllycaconitine (MLA) and the essentially irreversible antagonist α-bungarotoxin.
Performance Comparison of α7 nAChR Antagonists
The inhibitory potency of this compound and its analogs has been evaluated and compared with established α7 antagonists. The available data, summarized in the table below, indicates a notable difference in potency between this compound and the benchmark compounds.
| Compound | Type | Target | Assay | IC50 / Ki | Source |
| This compound & Analogs | Piperidine-spirooxadiazole Derivative | α7 nAChR | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | 3.3 µM - 13.7 µM | [1][2] |
| Methyllycaconitine (MLA) | Diterpenoid Alkaloid | α7 nAChR | Radioligand Binding | Ki ≈ 33 nM | [3] |
| α-Bungarotoxin | Polypeptide Toxin | α7 nAChR | Electrophysiology | IC50 ≈ 1.6 nM | [4] |
It is important to note that the IC50 values for the this compound series were determined using a functional assay (TEVC), while the provided Ki for MLA is from a binding assay. Direct comparison of absolute values should be made with caution due to the different experimental methodologies. However, the data clearly indicates that MLA and α-bungarotoxin are significantly more potent antagonists of the α7 nAChR than the reported range for the this compound series.
One of the lead compounds from the same chemical series as this compound, designated as B10, demonstrated an IC50 of 5.4 µM for the α7 nAChR and a six-fold lower potency for the α4β2 nAChR (IC50 of 32 µM), suggesting a degree of selectivity for the α7 subtype.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the α7 nAChR and a typical experimental workflow for characterizing antagonists using two-electrode voltage clamp.
References
- 1. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling T761-0184
Essential safety and logistical information, including operational and disposal plans for the substance identified as T761-0184, could not be compiled. Publicly available safety data sheets (SDS) or handling procedures for a substance with this identifier could not be located.
The identifier "this compound" may be an internal product code, a non-standard designation, or an incorrect entry. Without access to specific documentation for this substance, providing accurate and reliable guidance on personal protective equipment (PPE), handling protocols, and disposal is not possible.
To receive the requested safety and operational information, please verify the substance's identifier. Providing a standardized chemical identifier, such as a Chemical Abstracts Service (CAS) number, will enable a more effective search for the relevant safety data.
Once a valid identifier is provided, a comprehensive guide will be developed, including:
-
Detailed Personal Protective Equipment (PPE) requirements
-
Step-by-step handling and operational procedures
-
Proper disposal protocols
-
Structured tables summarizing quantitative safety data
-
Diagrams illustrating safety workflows and logical relationships
Our commitment is to provide accurate and actionable safety information to ensure the well-being of researchers, scientists, and drug development professionals. We look forward to assisting you once the correct substance information is available.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
